Europium iodide
Description
Overview of Lanthanide Iodides in Contemporary Materials Science
Lanthanide iodides are a class of compounds that have garnered significant attention in modern materials science. Their utility stems from the unique electronic and optical properties of the lanthanide elements. These properties are being exploited in a variety of applications, including high-efficiency lighting, advanced catalysts, and sensitive radiation detectors. The large ionic radii of iodides also allow for the formation of diverse crystal structures, further expanding their potential applications.
Significance of Europium's Divalent and Trivalent States in Chemical Research
Europium is a lanthanide element with the atomic number 63. wikipedia.org It is distinguished among the lanthanides for its ability to readily form stable compounds in both the +2 and +3 oxidation states. wikipedia.orgrsc.orgnih.gov This dual valency is a consequence of its electron configuration; the half-filled 4f⁷ shell in the Eu²⁺ state provides extra stability. wikipedia.orgnih.gov The starkly different optical and magnetic properties of Eu²⁺ and Eu³⁺ make europium compounds, including europium iodide, a fascinating subject for coordination chemistry research. rsc.orgnih.gov Scientists can tune these properties by designing specific ligand environments around the europium ion, opening doors for applications in fields like luminescence and magnetic resonance imaging. rsc.org
Historical Context and Evolution of this compound Studies
The discovery of europium itself is credited to French chemist Eugène-Anatole Demarçay in 1901, who named it after the continent of Europe. wikipedia.orgamericanelements.comscienceinfo.comnih.gov Initial studies of europium compounds were part of the broader exploration of the rare earth elements. The synthesis and characterization of europium iodides, in both their divalent and trivalent forms, have evolved with the advancement of inorganic synthesis techniques and analytical methods. Early work focused on basic synthesis and structural determination, while more recent research has delved into their photophysical and magnetic properties, driven by the search for new materials with specific functionalities.
Scope and Relevance of this compound in Advanced Chemical Systems
The unique properties of this compound make it a relevant component in several advanced chemical systems. Its luminescent properties, for instance, are of great interest for developing phosphors for lighting and displays. cymitquimica.comontosight.ai Furthermore, this compound is being explored as a dopant in scintillator crystals for radiation detection and in the burgeoning field of halide perovskites for next-generation solar cells and optoelectronic devices. nih.govchembk.comberkeleynucleonics.comnih.govmrs.org The reactivity of europium(II) iodide also makes it a useful precursor in various chemical syntheses. wikipedia.org
Synthesis and Chemical Properties
The synthesis and properties of this compound are dictated by the targeted oxidation state of the europium ion.
Synthesis of Europium(II) Iodide (EuI₂)
Europium(II) iodide can be prepared through several synthetic routes:
Reduction of Europium(III) Iodide: Europium(III) iodide can be reduced to europium(II) iodide using hydrogen gas at elevated temperatures (around 350 °C). wikipedia.orgwikipedia.org
Thermal Decomposition: Heating europium(III) iodide to approximately 200 °C causes it to decompose into europium(II) iodide and iodine. wikipedia.orgwikipedia.org
Reaction with Mercury(II) Iodide: Metallic europium reacts with mercury(II) iodide to yield europium(II) iodide and mercury. wikipedia.org
Reaction with Ammonium (B1175870) Iodide: The reaction of europium metal with ammonium iodide in liquid ammonia (B1221849) at low temperatures (200 K) can also produce europium(II) iodide. wikipedia.orgresearchgate.net Another method involves reacting europium with ammonium iodide, which forms europium(II) iodide, ammonia, and hydrogen gas. wikipedia.org Anhydrous europium(II) iodide can also be prepared by reacting europium oxide and ammonium iodide in hydroiodic acid to form a solution, which is then evaporated and the resulting solid is dehydrated under vacuum. nih.gov
Synthesis of Europium(III) Iodide (EuI₃)
The synthesis of europium(III) iodide can be achieved through the following methods:
Direct Reaction: Europium metal reacts directly with iodine to form europium(III) iodide. scienceinfo.comwikipedia.org
From Europium Oxide or Carbonate: Dissolving europium(III) oxide or europium(III) carbonate in hydroiodic acid yields hydrated europium(III) iodide. wikipedia.orgontosight.ai
In Tetrahydrofuran (B95107) (THF): The reaction of europium powder with iodine in THF results in the formation of a THF adduct of europium(III) iodide. wikipedia.org
Chemical Properties of Europium Iodides
Europium(II) Iodide (EuI₂): This compound is a tea-yellow powder that is soluble in THF. wikipedia.org It is relatively stable but can react with moisture. cymitquimica.com EuI₂ is considered a mild reducing agent, oxidizing in air to form Eu(III) compounds. wikipedia.org
Europium(III) Iodide (EuI₃): This compound appears as colorless crystals. wikipedia.org It is used as a starting material for the preparation of europium(II) iodide. wikipedia.org
| Property | Europium(II) Iodide (EuI₂) | Europium(III) Iodide (EuI₃) |
| Chemical Formula | EuI₂ | EuI₃ |
| Molar Mass | 405.77 g/mol | 532.677 g/mol |
| Appearance | Tea-yellow powder | Colorless crystals |
| Melting Point | 510 °C | Decomposes |
| Boiling Point | 1,120 °C | Not applicable |
| Solubility in Water | Soluble | Insoluble |
Data sourced from references wikipedia.orgwikipedia.org.
Physical and Structural Characteristics
The physical and structural properties of this compound are crucial for understanding its behavior in various applications.
Crystal Structure of this compound
Europium(II) Iodide (EuI₂): EuI₂ is known to exist in several polymorphic forms. One common form crystallizes in a monoclinic crystal structure with the space group P2₁/c. wikipedia.org It also has an orthorhombic polymorph with the space group Pbca, which is isostructural with strontium iodide. wikipedia.org A third, low-temperature orthorhombic phase with the space group Pnma can be formed when prepared from europium and ammonium iodide in liquid ammonia. wikipedia.orgresearchgate.net
Europium(III) Iodide (EuI₃): This compound adopts the bismuth(III) iodide (BiI₃) crystal structure. In this structure, each Eu³⁺ ion is octahedrally coordinated to six iodide ions. wikipedia.org
Magnetic Properties
Divalent europium compounds, including EuI₂, have been found to exhibit ferromagnetism. aip.org The magnetic properties arise from the seven unpaired electrons in the 4f shell of Eu²⁺, which gives it a high magnetic moment. nih.gov The magnetic susceptibility of some this compound-containing compounds, such as Eu₅H₂O₂I₄, follows the Curie-Weiss law at higher temperatures and shows ferromagnetic ordering at very low temperatures (around 10 K). mdpi.comresearchgate.netnih.gov
Luminescent Properties
The luminescence of this compound is one of its most significant properties.
Europium(II) Iodide: The luminescence of Eu²⁺ is characterized by broad emission peaks resulting from f-d transitions. rsc.org For example, a europium(II) iodide complex has been shown to exhibit blue luminescence centered at 447 nm with a quantum yield of 47 ± 3%. rsc.org The emission wavelength can be tuned by the ligand environment. rsc.org In some complex structures, such as the europium(II) hydride oxide iodide Eu₅H₂O₂I₄, blue-green luminescence has been observed. mdpi.comresearchgate.netnih.gov
Europium(III) Iodide: Eu³⁺ compounds typically show sharp emission lines due to f-f transitions. Europium triiodide has been investigated for its potential in luminescent materials, exhibiting intense red luminescence. ontosight.ai
Applications in Materials Science
The unique properties of this compound have led to its use and investigation in several areas of materials science.
This compound in Scintillators for Radiation Detection
Europium-doped materials are used as scintillators, which are materials that emit light when exposed to ionizing radiation. Europium-doped strontium iodide (SrI₂:Eu) is a particularly effective scintillator material with very high light output and excellent energy resolution, making it attractive for spectroscopic radiation monitoring devices. berkeleynucleonics.comiaea.orggoogle.com The development of solution-processed hybrid europium(II) iodide scintillators, such as BA₁₀EuI₁₂, shows promise for sensitive X-ray detection. nih.govresearchgate.netnih.gov These materials offer high light yields and fast response times. nih.gov
Role in Halide Perovskites for Optoelectronic Applications
Halide perovskites are a class of materials with great potential for solar cells and other optoelectronic devices. However, the most common lead-based perovskites have issues with toxicity and stability. nih.govmrs.org Doping with europium has been explored as a strategy to address these challenges. The similar ionic radii of Eu²⁺ and Pb²⁺ allow for the substitution of lead in the perovskite structure. nih.gov This doping has been shown to enhance the efficiency and stability of perovskite solar cells. nih.gov The addition of a europium ion pair can also passivate defects in the perovskite structure, leading to improved device performance and longevity. mrs.org Research is also ongoing into lead-free europium halide perovskites as a new class of materials for optoelectronics. rsc.orgescholarship.org
Structure
2D Structure
Properties
CAS No. |
22015-35-6 |
|---|---|
Molecular Formula |
EuI2 |
Molecular Weight |
405.773 g/mol |
IUPAC Name |
diiodoeuropium |
InChI |
InChI=1S/Eu.2HI/h;2*1H/q+2;;/p-2 |
InChI Key |
DPYXWFUVSMSNNV-UHFFFAOYSA-L |
SMILES |
[I-].[I-].[Eu+2] |
Canonical SMILES |
I[Eu]I |
Other CAS No. |
22015-35-6 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of Europium Iodide Compounds
Routes to Europium(II) Iodide (EuI₂)
Europium(II) iodide can be prepared through several synthetic pathways, primarily involving the reduction of europium(III) iodide or direct synthesis from elemental europium.
Reduction of Europium(III) Iodide (EuI₃)
The reduction of europium(III) iodide is a common method for obtaining europium(II) iodide. This can be achieved through various reduction techniques.
One established method for the synthesis of EuI₂ is the reduction of EuI₃ using hydrogen gas. wikipedia.orgwikipedia.orgwikipedia.org This reaction is typically carried out at an elevated temperature of 350 °C. wikipedia.orgwikipedia.org The chemical equation for this process is:
2 EuI₃ + H₂ → 2 EuI₂ + 2 HI wikipedia.orgwikipedia.org
This pathway is a general method for preparing dihalides of europium. wikipedia.org
Europium(III) iodide can also be converted to europium(II) iodide through thermal decomposition. wikipedia.orgwikipedia.org This process, which occurs at a temperature of 200 °C, is a disproportionation reaction where EuI₃ is simultaneously reduced to EuI₂ and iodine is released. wikipedia.orgwikipedia.org The reaction is as follows:
2 EuI₃ → 2 EuI₂ + I₂ wikipedia.org
It is noted that attempting to obtain anhydrous EuI₃ by heating its nonahydrate (EuI₃·9H₂O) in a closed system results in the formation of europium(II) iodide monohydrate and subsequently impure anhydrous di-iodide. rsc.org Similarly, treating the nonahydrate with ammonium (B1175870) iodide leads to the formation of anhydrous europium(II) iodide. rsc.orgchembk.com The thermal decomposition process of europium iodide hydrate (B1144303) has been shown to proceed through several stages: EuI₃·9H₂O → EuI₃·8H₂O → EuI₃·7H₂O → EuI₂·H₂O → EuI₂. researchgate.net
The efficiency of the reduction of Eu(III) to Eu(II) is a critical factor in these synthetic routes. In related systems, such as the reduction of europium(III) chloride in hydrochloric acid using zinc, operational parameters like pH are optimized to improve efficiency. osti.gov For the synthesis of high-purity scintillator materials like SrI₂:Eu²⁺, the purity of the EuI₂ starting material is crucial. chembk.com Zone-refinement techniques have been employed to purify europium-doped strontium iodide, removing hydrated and oxyhalide impurities. researchgate.net
Direct Synthesis from Elemental Europium
An alternative to the reduction of EuI₃ is the direct synthesis of EuI₂ from elemental europium.
Europium(II) iodide can be synthesized by the direct reaction of elemental europium with mercury(II) iodide. wikipedia.org This reaction yields EuI₂ and elemental mercury:
Eu + HgI₂ → EuI₂ + Hg wikipedia.org
This method is part of a broader strategy of using mercury or its salts to activate rare earth metals for synthesis. acs.org This activation can also be used in the synthesis of organometallic europium complexes. nih.gov
Reaction with Ammonium Iodide: Low-Temperature Phase Formation
Eu + 2 NH₄I → EuI₂ + 2 NH₃ + H₂
A notable aspect of this synthesis route is the formation of a distinct low-temperature phase of EuI₂. wikipedia.orgresearchgate.net When the reaction is conducted at approximately 200 K in liquid ammonia (B1221849), a light-yellow polymorph of europium(II) iodide is produced. researchgate.net High-resolution X-ray powder diffraction has identified this phase as having an orthorhombic Pnma structure, which is isotypic with a specific structural modification (IV) of strontium iodide. wikipedia.orgresearchgate.net This low-temperature synthesis highlights how reaction conditions can be manipulated to access specific crystalline phases of EuI₂.
Controlled Atmosphere Synthesis Techniques
The synthesis of this compound compounds necessitates the use of controlled atmosphere techniques due to the high reactivity of europium. nih.gov The Eu²⁺ ion has a propensity to oxidize, making an inert atmosphere crucial to prevent the formation of unwanted europium(III) oxides or mixed-oxidation-state products. nih.gov
Several techniques are employed to maintain the required oxygen- and moisture-free environment:
Schlenk Lines and Gloveboxes: Many syntheses are performed using standard Schlenk line techniques or within a nitrogen- or argon-filled glovebox to handle reagents and reaction mixtures. The synthesis of the organic-inorganic hybrid scintillator BA₁₀EuI₁₂, for example, is conducted under an inert N₂ atmosphere. nih.gov
Reactions in Liquid Ammonia: As seen in the synthesis with ammonium iodide, liquid ammonia can serve as a solvent, with reactions carried out at low temperatures to control reactivity and product formation. wikipedia.orgresearchgate.net
Mechanochemical Synthesis: A facile, solvent-free method involves the high-energy milling of europium metal with iodine in an oscillating ball mill. mdpi.com This technique can produce EuI₂ in quantitative yields in under 90 minutes. The process is conducted in a sealed milling vessel to exclude air, and excess iodine is subsequently removed under vacuum. mdpi.com This method has been shown to produce a mixture of two known phases of EuI₂: an orthorhombic and a monoclinic phase. mdpi.com
Pathways to Europium(III) Iodide (EuI₃)
While europium strongly favors the +2 oxidation state, several pathways to synthesize europium(III) iodide (EuI₃) and its derivatives exist.
Direct Reaction of Europium Metal with Iodine
Anhydrous europium(III) iodide can be formed by the direct reaction of europium metal with elemental iodine. wikipedia.org The reaction is represented by the following equation:
2 Eu + 3 I₂ → 2 EuI₃
This method produces colorless crystals of EuI₃, which adopt the bismuth(III) iodide (BiI₃) crystal structure. wikipedia.org
Hydrated Europium(III) Iodide Synthesis from Oxides and Carbonates
A common laboratory-scale synthesis for hydrated europium(III) iodide involves the dissolution of europium(III) oxide (Eu₂O₃) or europium(III) carbonate in hydroiodic acid (HI). wikipedia.orgwikipedia.org The reaction with the oxide proceeds as follows, yielding the nonahydrate from the aqueous solution:
Eu₂O₃ + 6 HI + 6 H₂O → 2 EuI₃·9H₂O
It is a critical research finding that this hydrated form, EuI₃·9H₂O, is thermally unstable with respect to reduction. wikipedia.orgrsc.org Attempts to produce anhydrous EuI₃ by simply heating the nonahydrate result in decomposition to europium(II) iodide species. wikipedia.orgrsc.org Similarly, treating the nonahydrate with ammonium iodide under vacuum also leads to the formation of anhydrous europium(II) iodide, not the desired europium(III) iodide. rsc.org
Solvothermal Synthesis for Adduct Formation (e.g., THF Adducts)
Europium(III) iodide can form stable adducts with donor solvents like tetrahydrofuran (B95107) (THF). These adducts are often used as precursors in further chemical synthesis. A solvothermal approach involves reacting europium powder with iodine directly in THF. wikipedia.org This reaction yields a complex THF adduct which can be formulated as [EuI₂(THF)₅][EuI₄(THF)₂], or more simply as EuI₃(THF)₃.₅. wikipedia.org The formation of such adducts demonstrates a method to stabilize the Eu³⁺ ion in solution with iodide counterions.
Synthesis of Mixed-Anion Europium Iodides
Mixed-anion compounds, containing iodide along with other anions like oxide or hydride, represent a growing area of materials chemistry.
One prominent example is the europium(II) hydride oxide iodide, Eu₅H₂O₂I₄. nih.govmdpi.com This compound was synthesized as dark red single crystals from mixtures of europium(II) hydride (EuH₂) and europium(II) iodide (EuI₂) that were contaminated with oxygen. nih.gov The structure contains anion-centered tetrahedra of [HEu₄]⁷⁺ and [OEu₄]⁶⁺, which are interconnected and charge-balanced by iodide anions. nih.govmdpi.com
Another class of mixed-anion materials includes organic-inorganic hybrids. The scintillator BA₁₀EuI₁₂ (where BA is the n-butylammonium cation, C₄H₉NH₂⁺) was synthesized via a solution-based process. nih.gov Stoichiometric amounts of n-butylammonium iodide (BAI) and EuI₂ were dissolved in anhydrous methanol (B129727) and heated to 50 °C in an inert atmosphere. Slow cooling of the saturated solution resulted in the crystallization of BA₁₀EuI₁₂, a material where [EuI₆]⁴⁻ octahedra are isolated by the organic cations. nih.gov
Europium(II) Hydride Oxide Iodides (e.g., Eu₅H₂O₂I₄)
The europium(II) hydride oxide iodide, Eu₅H₂O₂I₄, represents a unique mixed-anion compound. Its synthesis was achieved serendipitously through attempts to create the binary europium(II) hydride iodide (EuHI). The formation of Eu₅H₂O₂I₄ occurs from the reaction of europium(II) hydride (EuH₂) and europium(II) iodide (EuI₂) in the presence of oxygen contamination. researchgate.netnih.gov
Specifically, dark red single crystals of Eu₅H₂O₂I₄ were successfully synthesized by reacting equimolar amounts of oxygen-contaminated EuH₂ with EuI₂ in a sodium iodide (NaI) flux. researchgate.net The resulting compound crystallizes in an orthorhombic system. researchgate.netnih.gov Its structure is characterized by anion-centered tetrahedra, [HEu₄]⁷⁺ and [OEu₄]⁶⁺, which are interconnected to form infinite ribbons. researchgate.netd-nb.info These positively charged ribbons are balanced by iodide anions. researchgate.netnih.gov
| Compound | Precursors | Key Synthesis Feature | Crystal System |
| Eu₅H₂O₂I₄ | EuH₂, EuI₂, O₂ (contaminant) | Reaction in NaI flux | Orthorhombic researchgate.netnih.gov |
Europium(II) Bromide Iodide (EuBrI) Preparation
Europium(II) bromide iodide (EuBrI) is a mixed-halide compound. Pink single crystals of EuBrI have been prepared by growing them from fluxes within tantalum ampoules at a temperature of 973 K. acs.orgd-nb.info The resulting crystals possess an orthorhombic structure and are of the ordered PbCl₂ type, with the divalent europium ion being nine-coordinate. acs.orgd-nb.info
A related doped compound, Ba₀.₉₆Eu₀.₀₄BrI, has been synthesized using the vertical Bridgman technique. d-nb.infocore.ac.uk This method involves mixing BaBr₂, BaI₂, EuBr₂, and EuI₂ in specific molar ratios, sealing them in a quartz ampoule under vacuum, heating to 1123 K, and then cooling directionally. core.ac.uk This demonstrates a viable technique for incorporating europium into mixed-halide crystal structures.
Europium(II) Oxyiodide (Eu₄OI₆) Synthetic Approaches
The synthesis of europium(II) oxyiodide (Eu₄OI₆) involves flux-growth methods similar to those used for other complex europium halides. Yellow single crystals of Eu₄OI₆ are grown from fluxes contained in sealed tantalum ampoules. This compound crystallizes in a hexagonal system and is isostructural with its chloride and bromide counterparts. The structure features O-centered tetrahedra of Eu²⁺ cations.
Europium Carbodiimide (B86325) Iodides (e.g., LiEu₂(NCN)I₃, LiEu₄(NCN)₃I₃)
The synthesis of rare-earth carbodiimide halides is frequently accomplished through solid-state metathesis (SSM) reactions. This approach involves reacting a rare-earth trihalide with an alkali metal carbodiimide, such as lithium carbodiimide (Li₂(NCN)), at moderately high temperatures (400–600°C). The reaction yields the desired product and an alkali metal halide as a byproduct.
While specific synthesis details for LiEu₂(NCN)I₃ and LiEu₄(NCN)₃I₃ are not extensively documented, the synthesis of related rare-earth iodide carbodiimides, such as LaI(CN₂), provides a template for their preparation. researchgate.netd-nb.info LaI(CN₂) is prepared from the solid-state reaction of lanthanum(III) iodide (LaI₃) and Li₂(NCN) at 600°C. d-nb.info Similarly, multilateral metathesis reactions have been used to create compounds like RE₂I(CN₂)N (where RE is a rare-earth element) from a mixture of RE triiodides, Li₂(NCN), and a nitrogen source like Li₃N. researchgate.net This established methodology suggests that europium carbodiimide iodides can be synthesized by reacting appropriate stoichiometric ratios of europium(II) or europium(III) iodides with lithium carbodiimide.
| General Reaction Type | Reactants | Typical Temperature | Product Type |
| Solid-State Metathesis | REI₃, Li₂(NCN) | ~600°C | RE-I-NCN compounds d-nb.info |
Incorporation of this compound into Doped Systems
This compound, particularly EuI₂, is a crucial dopant for modifying the optical and electronic properties of various host materials, including alkali halides, alkaline-earth iodides, and perovskites.
Doping of Alkali Halides and Alkaline-Earth Iodides with EuI₂
Europium(II) is used as a dopant in alkaline-earth iodides to create efficient scintillators for radiation detection. Picosecond optical absorption studies have been performed on strontium iodide (SrI₂) doped with varying concentrations of europium (SrI₂:Eu), with typical doping levels of 0.2%, 0.5%, and 3%. The doping of alkali halides and alkaline-earth halides with impurities like europium can significantly enhance their sensitivity and create efficient phosphors. The introduction of these dopants alters the material's electronic structure, influencing carrier trapping and recombination processes, which are fundamental to scintillation and thermoluminescence.
Europium Doping in Perovskite Crystals
This compound has been successfully used to enhance the performance and stability of perovskite solar cells. In one study, methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite was doped with EuI₂. The ionic radius of Eu²⁺ (117 pm) is comparable to that of Pb²⁺ (119 pm), allowing it to substitute for lead in the perovskite crystal lattice.
This doping strategy leads to several benefits. An optimized doping concentration of 0.04% EuI₂ was found to enlarge the perovskite grain size, reduce the electron trap density from 8.06 × 10¹⁵ cm⁻³ to 2.67 × 10¹⁵ cm⁻³, and improve light absorbance. These improvements resulted in a substantial increase in the average power conversion efficiency (PCE) of the solar cells from 13.3% to 16.7%.
| Host Material | Europium Dopant | Doping Concentration | Observed Effect |
| CH₃NH₃PbI₃ | EuI₂ | 0.04% | Increased average PCE from 13.3% to 16.7% |
| SrI₂ | Eu²⁺ | 0.2% - 3% | Studied for scintillator applications |
| FAPbI₃ | Eu²⁺/Eu³⁺ | N/A (Theoretical) | Influences electronic structure and carrier mobility |
Precursor Purification Techniques (e.g., Zone-Refinement)
The synthesis of high-purity this compound (EuI₂) is critically dependent on the quality of the starting materials. Even trace amounts of metallic or non-metallic impurities can significantly impact the performance of EuI₂-based materials, particularly in applications like scintillators where luminescence efficiency is paramount. To achieve the required ultra-high purity (UHP) levels, precursor materials undergo rigorous purification processes, with zone-refinement being a prominent and effective technique.
Zone-refinement, also known as zone melting, is a crystallizational method used to purify solid elements and compounds. The underlying principle is based on the differential solubility of impurities in the solid and liquid phases of the material. For most impurities, the segregation coefficient (k), defined as the ratio of an impurity's concentration in the solid phase to its concentration in the liquid phase at equilibrium, is less than one (k<1). This means the impurities are more soluble in the molten state than in the solid state.
The process involves creating a narrow molten zone in a solid ingot of the precursor material, typically held in a suitable container like a quartz or vitreous carbon boat. This molten zone is then slowly moved along the length of the ingot. As the zone travels, impurities with a k<1 preferentially remain in the liquid phase and are effectively "swept" towards one end of the ingot. By repeating this process with multiple passes, impurities are progressively concentrated at the tail end, leaving the rest of the ingot significantly purified.
Detailed Research Findings
Research into the purification of halide precursors for scintillator crystals has provided specific insights into the zone-refinement of this compound. researchgate.net In one study, EuI₂ was zone-refined in both quartz and vitreous carbon containers. The process resulted in a visible segregation of impurities, a key indicator of successful purification. researchgate.net The resulting EuI₂ ingot exhibited a light orange color when processed in quartz, while a purple hue was observed when a vitreous carbon boat was used. researchgate.net In both cases, the tail end of the ingot, where impurities concentrate, appeared nearly black. researchgate.net
Analysis of the zone-refined EuI₂ revealed that the technique is particularly effective for removing certain classes of impurities. researchgate.net However, the efficiency of removal varies significantly depending on the element.
Key findings on impurity segregation in EuI₂ include:
Effective Segregation: Most alkali and alkali-earth metal impurities were found to segregate easily during the zone-refining process. researchgate.net Iron (Fe) also showed good segregation. researchgate.net
Poor Segregation: Many transition metals, with the exception of iron, were not effectively removed and tended to be incorporated into the solidified material. researchgate.net
Anionic Impurities: Non-metallic impurities such as nitrates and sulfates also proved difficult to segregate through this method. researchgate.net
The choice of container material can also influence the final purity of the this compound precursor. The different coloration observed when using quartz versus vitreous carbon suggests potential interactions or different thermal environments affecting the final product. researchgate.net The process is typically conducted under a high vacuum or an inert atmosphere to prevent the formation of hydrated or oxyhalide impurities, which can be detrimental to the material's properties. aip.org Thermal analysis of europium-doped strontium iodide, a closely related material, shows that such impurities are present and can be addressed by purification techniques like zone-refinement. aip.orgaip.org
The table below summarizes the observed effectiveness of zone-refinement for different classes of impurities in this compound precursors based on research findings.
| Impurity Class | Segregation Effectiveness | Research Findings |
| Alkali Metals | High | Segregated easily during zone-refining. researchgate.net |
| Alkali-Earth Metals | High | Segregated easily during zone-refining. researchgate.net |
| Transition Metals | Generally Low (with exceptions) | With the exception of iron, many transition metals were incorporated into the solid. researchgate.net |
| Iron (Fe) | High | Segregated effectively. researchgate.net |
| Nitrates (NO₃⁻) | Low | Did not segregate well. researchgate.net |
| Sulfates (SO₄²⁻) | Low | Did not segregate well. researchgate.net |
Advanced Crystal Growth Techniques for Europium Iodide Materials
Melt Growth Methods
Melt growth techniques, where the crystal is grown from a stoichiometric melt, are widely used for producing large, high-quality single crystals. For europium-containing iodides, the Vertical Bridgman and Vertical Gradient Freeze methods are prominent. These techniques are particularly suited for materials with relatively low melting points, such as strontium iodide (SrI₂), which melts at approximately 515°C, allowing for the use of quartz crucibles. researchgate.netosti.gov
The Vertical Bridgman technique is a well-established method for growing single crystals from the melt. In this process, a crucible containing the polycrystalline starting material is slowly passed through a temperature gradient. The material melts in the hotter zone and solidifies in the cooler zone, ideally forming a single crystal that grows from a seed at the bottom of the crucible. For europium iodide compounds, the starting materials, such as europium(II) iodide (EuI₂) and other host halides, are sealed in a quartz ampoule under vacuum to prevent oxidation and contamination. nih.govosti.gov
Several optimization strategies have been developed to enhance crystal quality and size. Key parameters include the translation rate of the ampoule and the cooling rate. For instance, in the growth of europium-doped cesium strontium iodide (Cs₄SrI₆:Eu), crystals were translated at a rate of 0.8 mm/hr and cooled at 7 °C/hr. osti.gov To ensure a homogeneous melt before growth, a technique involving heating the components above their melting temperatures for extended periods and mixing thoroughly is often employed. osti.gov
Specific refinements to the Bridgman setup have proven effective for iodide scintillators:
Melt Filtration : The use of a porous quartz frit can physically filter the molten salt, removing impurities before it enters the growth section of the crucible. osti.gov
Grain Selection : To promote the growth of a single crystal and suppress the formation of multiple grains, ampoules are designed with features like a self-seeding capillary region or a "bent" or "bulb" grain selector. osti.govosti.gov
Crucible Material : While quartz ampoules are common, they can adhere to the growing crystal, leading to stress and cracking upon cooling due to differential thermal contraction. osti.gov The use of non-adhering crucible materials, such as glassy carbon, has been successfully applied to mitigate this issue in lamellar structures like calcium iodide (CaI₂). osti.gov
The Vertical Gradient Freeze (VGF) technique is a variation of the Bridgman method. In VGF, the crucible and furnace remain stationary. Instead, the temperature gradient is controlled and moved electronically through the furnace's multiple heating zones. pvatepla-cgs.com Polycrystalline material in a crucible with a seed crystal at its base is heated and melted. pvatepla-cgs.com Crystal growth is initiated by gradually cooling the melt from the bottom up, causing the solidification front to move slowly upward. pvatepla-cgs.com The crystallization rate is determined by the speed at which the temperature profile is adjusted. pvatepla-cgs.com
This method has been successfully used to grow single crystals of europium-doped strontium iodide (SrI₂:Eu²⁺). researchgate.netresearchgate.net The VGF approach offers precise control over the thermal environment, minimizing mechanical vibrations and thermal stresses, which is advantageous for producing crystals with low defect densities. pvatepla-cgs.com
Table 1: Melt Growth Parameters for Europium-Containing Iodide Compounds
| Compound | Growth Method | Growth/Translation Rate | Temperature | Crucible/Ampoule Material | Reference(s) |
|---|---|---|---|---|---|
| Cs₄SrI₆:Eu | Vertical Bridgman | 0.8 mm/hr | Melted above component Tₘ | Quartz | osti.gov |
| Ba₀.₉₆Eu₀.₀₄BrI | Vertical Bridgman | 1 mm/hr | 1123 K (850°C) | Quartz | nih.gov |
| SrI₂:Eu²⁺ | Vertical Bridgman | 5 - 30 mm/day | ~588°C (Tₘ + 50°C) | Quartz | osti.gov |
| SrI₂:1% Eu²⁺ | Vertical Gradient Freeze | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |
| LiI:Eu²⁺ | Vertical Bridgman | Not specified | Melted under vacuum | Quartz, later Carbon | osti.gov |
Growing large, high-quality single crystals of this compound and related compounds is fraught with challenges.
Chemical Reactivity and Stoichiometry : Europium has a strong tendency to oxidize and a high vapor pressure at elevated temperatures, necessitating that all handling and growth processes occur in a protective atmosphere or under vacuum. arxiv.org Even small deviations in stoichiometry can significantly alter the material's properties. arxiv.org Furthermore, many europium-containing iodide crystals are hygroscopic and degrade in humid environments. osti.govgoogle.com
Cracking : This is a common and significant problem. It can be caused by the adhesion of the crystal to the crucible wall, leading to stress from differential thermal expansion during cooling. osti.gov The lamellar (mica-like) crystal structure of some hosts, like CaI₂, makes them particularly susceptible to cracking. osti.gov Episodic cracking of quartz ampoules during the growth of materials like lithium iodide (LiI:Eu) has also been reported. osti.gov
Segregation Zoning : During directional solidification methods like Bridgman or VGF, dopants such as europium can segregate. The concentration of the Eu activator can increase along the length of the crystal boule as it grows. osti.gov This zoning can lead to the formation of secondary phases or precipitates (such as Suzuki-Phase precipitates in alkali halides), which make portions of the crystal cloudy and degrade its performance. osti.gov
Solution-Based Growth Methods
Solution-based methods offer an alternative to melt growth, often at lower temperatures, which can help avoid issues related to high vapor pressures and phase transitions. These techniques involve dissolving the constituent elements in a suitable solvent or flux and inducing crystallization through slow cooling or solvent evaporation.
The flux method is a versatile high-temperature solution growth technique used to synthesize single crystals of materials that may melt incongruently or have high vapor pressures. arxiv.org A "flux" is a substance, often a molten salt or metal, that dissolves the reactants and acts as a medium for crystal growth upon slow cooling. arxiv.orgresearchgate.net The choice of flux is critical and can influence the final product. arxiv.org For europium compounds, both metallic fluxes (e.g., Sn, Pb, In) and salt fluxes (e.g., NaCl-KCl) have been used successfully. arxiv.orgarxiv.org
The process typically involves sealing the reactants and the flux in a crucible (often alumina) inside a quartz ampoule under vacuum. arxiv.org The ampoule is heated to a high temperature to dissolve the reactants in the flux, held at that temperature for a period to homogenize the solution, and then cooled slowly to induce crystallization. arxiv.org After cooling, the excess flux is removed, often by inverting and centrifuging the hot ampoule to separate the liquid flux from the solid crystals. arxiv.org
This method has been employed to grow various europium-based compounds. For example, single crystals of EuT₂Pn₂ (where T = Cd, Zn; Pn = P, As, Sb) have been grown using Sn or a NaCl-KCl salt flux. arxiv.org Research into synthesizing new compounds like EuAgP has explored various metal fluxes, demonstrating the influence of the flux on the resulting crystal composition. arxiv.org
Table 2: Examples of Flux Growth for Europium-Based Compounds
| Target Compound | Reactants | Flux Used | Reactant:Flux Ratio | Max Temperature | Reference(s) |
|---|---|---|---|---|---|
| EuAgAs | Eu, Ag, As | Bi | 1:1:1:9 | 1100°C | arxiv.org |
| EuAgP (attempt) | Eu, Ag, P | Bi | 1:1:1:9 | 1100°C | arxiv.org |
| EuSnP | Eu, Sn, P | Sn (self-flux) | 1:10:1 | 1100°C | arxiv.org |
| Eu₃In₂P₄ | Eu, In, P | In (self-flux) | 3:10:4 | 1000°C | arxiv.org |
| EuT₂Pn₂ | Eu, T, Pn | Sn or NaCl-KCl | Not specified | Not specified | arxiv.org |
Solution growth methods can be broadly divided into those that rely on controlled evaporation of the solvent and those where crystallization is induced by changing temperature, known as the solvothermal method. arxiv.org
The solvothermal method involves a chemical reaction in a sealed, heated vessel (an autoclave) containing the reactants and a solvent at a temperature above the solvent's boiling point. The increased pressure enhances the solubility of the reactants, facilitating the formation of crystalline products that are often inaccessible by other means. This technique has been used to synthesize novel europium thioantimonates. rsc.org
A notable recent development is the use of a facile, low-temperature solution-based method to synthesize an organic-inorganic hybrid this compound, BA₁₀EuI₁₂ (where BA is butylammonium). nih.gov This approach avoids the high temperatures and complex equipment associated with melt growth. nih.gov The synthesis is performed in a solution, from which crystals form, demonstrating a cost-effective route to new europium-based scintillator materials. nih.gov
Controlled evaporation is another solution-based technique where crystals are grown from a saturated solution by slowly allowing the solvent to evaporate, thereby increasing the solute concentration and inducing crystallization. While less commonly documented for pure inorganic europium iodides, it is a fundamental technique for solution growth. arxiv.org
Growth of Organic-Inorganic Hybrid this compound Single Crystals
A notable advancement in this compound materials is the development of organic-inorganic hybrid single crystals. These materials combine the properties of both organic and inorganic components, leading to unique characteristics. A prime example is the synthesis of BA₁₀EuI₁₂ (where BA is C₄H₉NH₄⁺), which has been successfully achieved through a facile solution-based method. nih.govresearchgate.net
The process begins by dissolving stoichiometric amounts of n-butylamine iodide (BAI) and europium(II) iodide (EuI₂) in anhydrous methanol (B129727) under an inert nitrogen atmosphere. nih.govsemanticscholar.org The mixture is heated and stirred to create a saturated precursor solution. nih.govsemanticscholar.org Single crystals of BA₁₀EuI₁₂ are then grown by gradually cooling this clear solution from 50°C to room temperature at a controlled rate, such as 5°C per hour. nih.govsemanticscholar.org During cooling, the solubility of the components decreases, leading to the crystallization of the hybrid compound. semanticscholar.org The resulting crystals are then washed with an antisolvent like anhydrous methylbenzene and dried under a vacuum. nih.gov
This technique yields crystals where the photoactive [EuI₆]⁴⁻ octahedra are structurally isolated by the larger organic BA⁺ cations, forming a zero-dimensional (0D) crystal structure. nih.gov This isolation is key to the material's high photoluminescence quantum yield of 72.5% and its properties as a scintillator. nih.govresearchgate.net Single-crystal X-ray diffraction analysis reveals the precise structure of the material. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c nih.govresearchgate.net |
| a (Å) | 14.71 researchgate.net |
| b (Å) | 16.51 researchgate.net |
| c (Å) | 17.73 researchgate.net |
| α (°) | 90 researchgate.net |
| β (°) | 108.5 researchgate.net |
| γ (°) | 90 researchgate.net |
| Volume (ų) | 4082.5 researchgate.net |
Solid-State Synthesis of Crystalline Europium Iodides
Solid-state synthesis, often referred to as the ceramic method, is a foundational technique for producing polycrystalline and single-crystal inorganic compounds, including europium iodides. sigmaaldrich.com This method typically involves the direct reaction of solid precursors at high temperatures. sigmaaldrich.comarxiv.org For europium(II) iodide (EuI₂), the synthesis is generally achieved by reacting stoichiometric amounts of europium metal and iodine in a sealed and evacuated ampoule, commonly made of quartz or tantalum. frontiersin.org
The process requires careful control of reaction conditions to ensure the formation of the desired product and to prevent the formation of unwanted phases. sigmaaldrich.com The reactants are sealed under a vacuum to avoid oxidation at elevated temperatures. arxiv.org The ampoule is then heated in a furnace, often with a specific temperature program. For instance, a slow initial heating phase may be employed, followed by a prolonged period at a high temperature (e.g., above 600°C) to ensure the reaction goes to completion and to facilitate crystal growth. sigmaaldrich.comfrontiersin.org However, a disadvantage of this technique is that the resulting crystals may have twinning or grain boundary issues. arxiv.org
This method has also been adapted to create more complex crystalline structures. For example, dark red single crystals of the europium(II) hydride oxide iodide Eu₅H₂O₂I₄ were synthesized from solid-state reactions involving oxygen-contaminated europium dihydride (EuH₂) and EuI₂. mdpi.comnih.gov
| Parameter | Typical Condition |
|---|---|
| Reactants | Europium metal, Iodine (I₂) |
| Container | Sealed quartz or tantalum ampoule frontiersin.org |
| Atmosphere | Evacuated (Vacuum) arxiv.org |
| Reaction Temperature | >600°C frontiersin.org |
| Reaction Time | Several hours to days frontiersin.org |
| Product Form | Polycrystalline powder or small single crystals |
Chemical Vapor Transport for High-Quality Crystal Production
Chemical Vapor Transport (CVT) is a highly effective technique for growing high-purity single crystals of various inorganic compounds. arxiv.orgmdpi.com The process relies on a reversible chemical reaction that transports a solid material from one zone to another within a sealed reaction vessel via the gas phase, driven by a temperature gradient. mdpi.comiphy.ac.cn
For the growth of this compound crystals, polycrystalline EuI₂ powder serves as the source material. It is placed at one end of a sealed quartz ampoule (the "source" zone). mdpi.com A small quantity of a transport agent, typically a halogen like iodine (I₂), is also added. iphy.ac.cn The ampoule is then placed in a two-zone tube furnace, which establishes a precise temperature gradient. mdpi.com
At the hotter end (T₂), the transport agent reacts with the solid EuI₂ to form a volatile gaseous europium-iodide species. This gaseous compound diffuses to the cooler end of the ampoule (the "sink" zone, T₁), where the reverse reaction occurs. arxiv.org At this lower temperature, the gaseous compound is no longer stable and decomposes, depositing high-quality single crystals of EuI₂ and releasing the transport agent, which then diffuses back to the source zone to continue the cycle. arxiv.org This method is advantageous for producing crystals with fewer defects compared to solid-state methods. aps.org The size and quality of the resulting crystals can be controlled by adjusting parameters such as the temperature gradient, the amount of transport agent, and the growth time. rsc.org
| Parameter | Description |
|---|---|
| Source Material | Polycrystalline EuI₂ |
| Transport Agent | Iodine (I₂) iphy.ac.cn |
| Container | Sealed, evacuated quartz ampoule mdpi.com |
| Source Temperature (T₂) | The higher temperature zone where the source material volatilizes. mdpi.com |
| Sink Temperature (T₁) | The lower temperature zone where crystal deposition occurs. mdpi.com |
| Transport Direction | From T₂ to T₁ (for exothermic reactions) or T₁ to T₂ (for endothermic reactions) dokumen.pub |
Structural Elucidation and Crystallographic Investigations of Europium Iodide Systems
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a crystalline solid's atomic structure. This technique has been applied to various europium iodide species, including binary europium(II) and europium(III) iodides, as well as more complex ternary and quaternary systems.
The initial step in SCXRD analysis involves determining the crystal system, space group, and the dimensions of the unit cell. These parameters define the symmetry and the basic repeating unit of the crystal lattice.
Europium(III) iodide (EuI₃) crystallizes in a structure analogous to bismuth(III) iodide (BiI₃). wikipedia.org In contrast, Europium(II) iodide (EuI₂) exhibits polymorphism, meaning it can exist in multiple crystalline forms, each with a distinct space group and unit cell. wikipedia.org One common polymorph has a monoclinic crystal structure belonging to the space group P2₁/c. wikipedia.org Another is an orthorhombic polymorph with the space group Pbca. wikipedia.org
More complex systems, such as the hybrid organic-inorganic compound BA₁₀EuI₁₂ (where BA is C₄H₉NH₂), have also been characterized. This compound crystallizes in the monoclinic space group P2₁/c. nih.govsemanticscholar.org The europium(II) hydride oxide iodide, Eu₅H₂O₂I₄, was found to crystallize in the orthorhombic space group Cmcm. mdpi.comresearchgate.netuni-augsburg.de
Table 1: Crystallographic Data for Selected this compound Systems
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| Europium(II) Iodide (monoclinic) | EuI₂ | Monoclinic | P2₁/c (No. 14) | N/A | wikipedia.org |
| Europium(II) Iodide (orthorhombic) | EuI₂ | Orthorhombic | Pbca (No. 61) | N/A | wikipedia.org |
| Europium(II) Iodide (low temp.) | EuI₂ | Orthorhombic | Pnma (No. 62) | N/A | wikipedia.org |
| Europium(III) Iodide | EuI₃ | Trigonal | R3 (No. 148) | Adopts BiI₃ type structure | wikipedia.org |
| BA₁₀EuI₁₂ | (C₄H₉NH₂)₁₀EuI₁₂ | Monoclinic | P2₁/c | a = 14.71 Å, b = 16.51 Å, c = 17.73 Å, β = 108.5° | nih.govsemanticscholar.org |
N/A: Specific unit cell parameters not available in the cited sources.
The coordination geometry describes the arrangement of ligand atoms directly bonded to the central europium ion. In europium(III) iodide, the Eu³⁺ ion is octahedrally coordinated by six iodide anions. wikipedia.orgontosight.ai
In more complex structures, the coordination environment can be varied. For the hybrid scintillator material BA₁₀EuI₁₂, the fundamental structural units are [EuI₆]⁴⁻ octahedra which are isolated from each other by the organic butylammonium (B8472290) (BA⁺) cations, resulting in a zero-dimensional (0D) crystal structure. nih.govsemanticscholar.org The coordination environment in the europium(II) hydride oxide iodide Eu₅H₂O₂I₄ is particularly intricate, with three crystallographically distinct Eu²⁺ sites. One site, (Eu1)²⁺, is surrounded by four hydride and four iodide anions, forming a distorted square antiprism. mdpi.comnih.gov Another site, (Eu3)²⁺, is coordinated by four iodide anions and two oxide anions. nih.gov In some organometallic complexes, such as a divalent europium azacryptate, the europium ion is nine-coordinate, situated in a distorted bicapped trigonal antiprism geometry. rsc.org
A fascinating structural feature observed in some mixed-anion europium compounds is the formation of anion-centered polyhedra. In these arrangements, a non-metal anion is at the center of a polyhedron defined by surrounding metal cations.
The structure of Eu₅H₂O₂I₄ is a prime example, featuring anion-centered tetrahedra of [HEu₄]⁷⁺ and [OEu₄]⁶⁺. mdpi.comresearchgate.netuni-augsburg.de These tetrahedra serve as the fundamental building blocks of the structure. They are interconnected by sharing common edges, which leads to the formation of infinite, positively charged ribbons, formulated as ∞¹{[Eu₅H₂O₂]⁴⁺}, that extend parallel to the c-axis. mdpi.comresearchgate.netuni-augsburg.de These ribbons are then interconnected and charge-balanced by the iodide anions. mdpi.comresearchgate.netuni-augsburg.de This structural motif highlights the complex interplay between different anionic species in creating extended networks.
A detailed analysis of bond lengths and angles provides quantitative insight into the nature of the chemical bonding and the degree of distortion in the coordination polyhedra. For Eu₅H₂O₂I₄, specific bond distances have been determined from SCXRD data measured at 100 K. The (Eu1)–H distances are reported as 245 pm, while the (Eu1)–I contacts range from 341 to 349 pm. mdpi.comnih.gov The Eu–O bond length was found to be 238 pm, which is comparable to distances in other europium(II) oxide iodides. nih.gov The distances between the (Eu3)²⁺ cation and the (I3)⁻ anion are 324 and 342 pm. mdpi.com In europium(II) complexes with tertiary amine ligands, Eu–N bond lengths have been observed to be between 2.822 and 2.975 Å. rsc.org
Polymorphism and Phase Transition Studies in Europium(II) Iodide
Europium(II) iodide is known to be polymorphic, existing in several different crystal structures depending on the synthesis conditions. wikipedia.org A monoclinic form with space group P2₁/c and an orthorhombic form with space group Pbca (isostructural with strontium iodide) have been identified. wikipedia.org Furthermore, a third orthorhombic polymorph with space group Pnma can be synthesized at low temperatures (200 K) in liquid ammonia (B1221849); this phase shares the same structure as a modification of strontium iodide. wikipedia.org The existence of these polymorphs indicates that the crystal structure of EuI₂ is sensitive to thermodynamic and kinetic factors during its formation, and it suggests the possibility of phase transitions between these forms under specific temperature and pressure conditions.
Powder X-ray Diffraction for Phase Identification and Purity Assessment
While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential and more routinely used technique for confirming the phase purity of a bulk crystalline sample. The PXRD pattern of a material is a fingerprint, characterized by a unique set of diffraction peak positions and intensities.
In the study of the hybrid scintillator BA₁₀EuI₁₂, the measured powder X-ray diffraction pattern was compared with a pattern simulated from the single-crystal structure data. nih.gov The excellent match between the two patterns confirmed the high purity of the synthesized BA₁₀EuI₁₂ crystals and the absence of any secondary crystalline phases. nih.govsemanticscholar.org Similarly, PXRD is used to verify the formation of target compounds in solid-state synthesis and to confirm that the structure model derived from a single crystal is representative of the bulk powder sample. acs.org
Microstructural Characterization
The microstructural characteristics of a material, including the morphology, size, and distribution of its constituent grains, are intrinsically linked to its physical and chemical properties. For this compound and related compounds, understanding the microstructure is crucial for optimizing their performance in applications such as scintillators and phosphors. Techniques like scanning electron microscopy provide direct visualization of these features.
In the study of europium-containing materials, SEM is essential for characterizing the microstructure. For instance, in europium-doped phosphors, SEM analysis can reveal how the morphology and grain size change with varying dopant concentrations. Research on Eu³⁺ doped PbNb₂O₆ phosphors showed that increasing the europium concentration led to a decrease in grain size, which was attributed to the restriction of grain growth caused by lattice suppression. dergipark.org.tr The grain sizes were observed to be in the range of 3-11 µm for a 0.5 mol% doping level, decreasing to 1.5-6.5 µm for a 6 mol% doping level. dergipark.org.tr
Similarly, in the development of scintillator materials, such as europium-doped lithium strontium iodide, SEM is used for microstructural characterization. science.gov This analysis helps to understand the crystal growth and ensure the quality of the material, which is critical for detector performance. science.gov The morphology of synthesized nanoparticles, such as europium-doped cuprous oxide, has also been observed using SEM, revealing dendritic and rod-like structures. science.gov The technique is versatile and provides indispensable visual information on the micrometer and sub-micrometer scale for a wide range of materials, from crystalline powders to nanostructured films. particlelaboratories.comresearchgate.net
Determining the precise elemental composition of a material is fundamental to understanding its structure and properties. Energy-Dispersive X-ray Spectroscopy (EDS) and Wavelength-Dispersive X-ray Spectroscopy (WDS) are two common techniques, often coupled with SEM, that provide this analysis. bruker.com Both methods rely on detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. wikipedia.orgcarleton.edu Each element emits X-rays at a unique set of energies, allowing for qualitative and quantitative analysis of the sample's composition. wikipedia.orgthermofisher.com
Energy-Dispersive X-ray Spectroscopy (EDS): EDS systems detect the energy of the emitted X-rays. wikipedia.org An electron from an outer shell fills a vacancy left by an ejected inner-shell electron, releasing an X-ray whose energy is characteristic of the element. wikipedia.org EDS is known for its speed, as it collects a full spectrum of energies simultaneously, making it ideal for rapid elemental mapping and analysis. bruker.comthermofisher.com For example, EDS has been used to confirm the presence and composition of elements in europium-doped phosphors and to determine the concentration of europium in complex molecules. dergipark.org.trrsc.org
Wavelength-Dispersive X-ray Spectroscopy (WDS): WDS operates by diffracting the emitted X-rays using an analyzing crystal. carleton.eduwikipedia.org Only X-rays that satisfy Bragg's Law for a specific crystal orientation are detected, providing much higher spectral resolution compared to EDS. bruker.comjeol.com This high resolution allows WDS to distinguish between X-ray peaks of elements with very similar emission energies, which can be a challenge for EDS, particularly with rare-earth elements whose L-lines are concentrated in a close energy region. jeol.com Consequently, WDS offers superior accuracy for trace element analysis and quantitative composition determination. bruker.comjeol.com
In a study of europium(II) hydride oxide iodide (Eu₅H₂O₂I₄), both WDS and EDS were employed to confirm the elemental ratio. mdpi.com WDS measurements were performed to verify the Eu:I ratio of 5:4. mdpi.com For the analysis, monazite-type Eu[PO₄] and potassium iodide (KI) were used as standards for europium and iodine, respectively. mdpi.com The quantitative results from the WDS analysis are detailed in the table below.
Table 1: Quantitative Wavelength-Dispersive X-ray Spectroscopy (WDS) Analysis for Eu₅H₂O₂I₄. mdpi.com
| Element | Emission Line | Content (wt%) |
|---|---|---|
| Europium (Eu) | Lα | 56.3(1) |
| Iodine (I) | Lα | 37.5(1) |
| Oxygen (O) | Kα | 2.4 |
The accompanying EDS spectrum confirmed the presence of europium and iodine, with an observed Eu:I ratio of approximately 1:1.25, which is close to the expected crystallographic ratio of 5:4 (1:0.8). mdpi.com
Influence of Doping on Host Crystal Structure and Lattice Microstrain
The intentional introduction of dopant atoms into a host crystal lattice is a common strategy to modify its physical properties, such as luminescence and electronic conductivity. However, doping invariably influences the host's crystal structure, leading to changes in lattice parameters and the introduction of localized strains. Lattice microstrain refers to the deviation of atoms from their ideal positions due to structural defects like dislocations, vacancies, and the presence of dopant ions with different sizes or charges. researchgate.net
The effects of doping are often concentration-dependent. A study on hydroxylapatite (HAp) doped with Eu³⁺ found that at low concentrations (up to 1.5%), the dopant induced an increase in crystallite size and a decrease in lattice microstrain from 0.95% to 0.65%. nih.gov However, at higher doping levels, a reversal was observed, with crystallite size decreasing and lattice microstrain increasing significantly to 2.66%. nih.gov This suggests a complex interplay between the dopant concentration and the resulting structural strain.
Computational and experimental studies on halide perovskites suggest that co-doping with multiple elements can be a strategy to minimize lattice mismatch and reduce induced microstrain, thereby improving lattice stability. nih.gov For example, co-doping with a relatively larger ion like europium and a smaller ion could balance the strain fields within the crystal. nih.gov The introduction of dopants can create vacancies and other defects that lead to residual stress, causing expansion or contraction of the crystal lattice. researchgate.net This lattice strain can, in turn, affect functional properties like ion migration and carrier mobility. nih.govmdpi.comrsc.org
Table 2: Effect of Eu³⁺ Doping on Hydroxylapatite (HAp) Lattice Properties. nih.gov
| Eu³⁺ Doping Level (%) | Crystallite Size (nm) | Lattice Microstrain (%) |
|---|---|---|
| 0 (Pure HAp) | 9.62 | 0.95 |
| 1.5 | 17.3 | 0.65 |
| 50 | 3.55 | 2.66 |
Spectroscopic Characterization of Europium Iodide Compounds
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the UV-Visible range, is a fundamental tool for investigating the electronic transitions within europium iodide compounds. The position and intensity of absorption bands offer insights into the energy levels of the Eu²⁺ ion and its interaction with the surrounding iodide ligands.
UV-Visible Absorption Spectra and Extinction Coefficients
The UV-Visible absorption spectra of this compound compounds are characterized by broad and intense bands, which are indicative of the parity-allowed 4f⁷ → 4f⁶5d¹ electronic transitions of the Eu²⁺ ion. The exact position and molar extinction coefficients (ε) of these absorption peaks are sensitive to the coordination environment of the europium ion.
For instance, a divalent-europium-containing azacryptate, denoted as Eu2I2, when dissolved in methanol (B129727), exhibits two main absorbance peaks. rsc.org The higher energy peak is centered at 261 nm with a molar extinction coefficient (ε) of 752 M⁻¹cm⁻¹, while the lower energy peak appears at 345 nm with an ε of 274 M⁻¹cm⁻¹. rsc.org Similarly, europium(II) complexes with substituted bis(pyrazolyl)borate ligands in tetrahydrofuran (B95107) solution show absorption bands that are attributed to the 4f–5d transitions of Eu(II), with molar extinction coefficients ranging from approximately 800 to 1400 L mol⁻¹ cm⁻¹. mdpi.com In a different study, the extinction coefficient of Eu²⁺ in a NaCl-2CsCl molten salt was measured to be 1289 and 1149 M⁻¹cm⁻¹ at 254 and 330 nm, respectively. researchgate.net
The absorption characteristics can also be influenced by the host material. For example, europium oxide nanoparticles show a band edge absorption around 307 nm, which can be attributed to the Eu-O charge transfer band. conferenceworld.in
Table 1: UV-Visible Absorption Data for Selected Europium Compounds
| Compound/System | Solvent/Host | Peak Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Eu2I2 (azacryptate) | Methanol | 261 | 752 rsc.org |
| Eu2I2 (azacryptate) | Methanol | 345 | 274 rsc.org |
| Eu(II)-bis(pyrazolyl)borate complexes | Tetrahydrofuran | ~252-354 | ~800 - 1400 mdpi.com |
| Eu²⁺ in NaCl-2CsCl | Molten Salt | 254 | 1289 researchgate.net |
| Eu²⁺ in NaCl-2CsCl | Molten Salt | 330 | 1149 researchgate.net |
Correlation of Absorbance Peaks with Electronic Transitions
The broad absorption bands observed in the UV-Visible spectra of Eu²⁺ compounds are a hallmark of the 4f⁷ → 4f⁶5d¹ transition. rsc.orgnih.gov The 5d orbitals of the Eu²⁺ ion are split into different energy levels by the crystal field created by the surrounding ligands. The number, position, and intensity of the absorption bands correspond to transitions from the ⁸S₇/₂ ground state of the 4f⁷ configuration to these various 5d levels.
In an octahedral crystal field, such as in [EuI₆]⁴⁻, the 5d orbitals split into t₂g and e_g sets. nih.gov The weak ligand field effect in such iodide complexes leads to a small energy splitting of the Eu-5d orbitals. nih.gov Time-dependent density functional theory (TD-DFT) calculations can be employed to identify the specific molecular orbitals involved in these transitions. For the Eu2I2 azacryptate complex, TD-DFT calculations revealed that the lower-energy excitation at 357 nm corresponds to a 4f–5d transition from a 4f-type orbital to a 5dxy-type orbital. rsc.org
The environment surrounding the Eu²⁺ ion significantly influences the energy of these d-f transitions. The emission spectra of Eu²⁺ are affected by the crystal field splitting (ε_cfs) and the centroid shift (ε_c), which are primarily determined by the coordinating ligands and their polarizability. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like the Eu²⁺ ion, which has a half-filled 4f⁷ electron shell and a ground state of ⁸S₇/₂. EPR provides detailed information about the local symmetry of the Eu²⁺ site and its interactions with the host lattice.
Probing Eu²⁺ Distribution within Crystalline Lattices and Glass Hosts
EPR spectroscopy is highly effective in determining how Eu²⁺ ions are distributed within a material. In crystalline hosts, Eu²⁺ ions can substitute for other cations, and EPR can identify the specific lattice sites occupied. For instance, in Ba₁₂F₁₉Cl₅ single crystals doped with Eu²⁺, three different Eu²⁺ sites were identified, two with orthorhombic symmetry and one with monoclinic symmetry, corresponding to different barium lattice sites. unige.ch Similarly, EPR studies of Eu²⁺ in BaBr₂ crystals revealed a local Cₛ symmetry. researchgate.net
In glass-ceramic materials, EPR can distinguish between Eu²⁺ ions incorporated into the crystalline phase and those remaining in the glassy matrix. elsevier.eselsevier.es A study on europium-doped barium iodide glass ceramics showed that Eu²⁺ ions predominantly reside in the glass phase, with only a small amount entering the ceramic grains, particularly at higher concentrations of the initial BaI₂ powder. elsevier.eselsevier.es The EPR spectra of Eu²⁺ in a glass host typically show broad signals due to the disordered environment, while the signals from the crystalline part are sharper. elsevier.es
Investigation of Eu²⁺ Incorporation Mechanisms
EPR spectroscopy can also shed light on the mechanisms of Eu²⁺ incorporation into different hosts. By analyzing the EPR spectra, researchers can understand how factors like co-doping affect the distribution and local environment of Eu²⁺. For example, a study on the co-doping of BaI₂:Eu with gold nanoparticles (GNPs) used EPR to investigate the influence of GNPs on Eu²⁺ incorporation. mdpi.com The results suggested that the presence of GNPs could affect the number of Eu²⁺ ions entering the BaI₂ lattice. researchgate.net
The fine structure of the EPR spectrum is particularly sensitive to the local symmetry around the Eu²⁺ ion. For a cubic symmetry, a single EPR line is expected. However, in lower symmetries, the ⁸S₇/₂ ground state splits, leading to a fine structure of seven lines. nju.edu.cn The magnitude of this zero-field splitting provides a measure of the distortion from cubic symmetry.
Mössbauer Spectroscopy for Hyperfine Interaction Studies
¹⁵¹Eu Mössbauer spectroscopy is an indispensable tool for investigating the hyperfine interactions at the europium nucleus, providing unique insights into the oxidation state, chemical bonding, and magnetic properties of europium compounds. nih.gov Unlike EPR, Mössbauer spectroscopy can readily distinguish between the diamagnetic Eu³⁺ (⁷F₀ ground state) and the paramagnetic Eu²⁺ ions. nih.gov
The isomer shift in a Mössbauer spectrum is particularly informative. For ¹⁵¹Eu, the isomer shift is significantly different for the two common oxidation states, typically ranging from -12 to -15 mm/s for Eu²⁺ and being around 0 mm/s for Eu³⁺. nih.gov This large difference allows for a quantitative analysis of the Eu²⁺/Eu³⁺ ratio in a sample. nih.gov
A study of europium dihalides, including EuI₂, reported a linear correlation between the isomer shift and the saturation hyperfine field, indicating changes in the ionicity of the bonding. researchgate.net Specifically, a decrease in ionicity leads to an increase in the 6s electron and spin density at the europium nucleus. researchgate.net Mössbauer spectroscopy has also been used to study the thermal decomposition of europium(III) iodide nonahydrate, which was found to yield europium(II) iodide. rsc.org Furthermore, hyperfine interactions in europium iron garnet have been measured using this technique, revealing different magnetic hyperfine fields at the two magnetically inequivalent Eu sites. aps.org
Advanced optical spectroscopic techniques are indispensable for probing the intricate electronic and nuclear energy level structures of this compound compounds. These methods provide high-resolution data essential for applications in quantum information processing and advanced optical materials.
Spectral Hole Burning for Energy Level System Characterization
Spectral hole burning (SHB) is a high-resolution spectroscopic technique used to overcome the limitations of inhomogeneous broadening in solid-state materials. In crystals like europium-doped solids, each ion experiences a slightly different local environment, leading to a broad absorption profile composed of many narrow, homogeneously broadened lines. SHB allows for the selective excitation of a narrow spectral subset of these ions, revealing the underlying homogeneous linewidth and the hyperfine structure of the electronic energy levels.
The process involves using a narrow-linewidth laser to excite ions at a specific frequency within the inhomogeneously broadened absorption line. This transfers the population from a specific ground-state hyperfine level to an excited state. The excited ions then decay, often relaxing into a different ground-state hyperfine level. This process leads to a depletion of the original ground-state population at the laser frequency, creating a narrow "spectral hole" in the absorption profile. The width of this hole provides information about the homogeneous linewidth (Γh), which is related to the optical coherence time (T2).
In europium-based systems, such as europium-doped yttrium orthosilicate (B98303) (Eu³⁺:Y₂SiO₅), which serves as a well-studied analog for this compound, SHB is crucial for determining the order and splitting of hyperfine levels in the ground (⁷F₀) and excited (⁵D₀) states. unige.chresearchgate.net By analyzing the main hole and additional features like anti-holes (which represent increased absorption at frequencies corresponding to transitions from other populated hyperfine levels), a detailed map of the energy level structure can be constructed. researchgate.netarxiv.org For instance, research on europium molecular crystals has demonstrated the ability to achieve optical linewidths in the tens of kilohertz range using SHB, a significant improvement over other molecular systems. researchgate.net
Table 1: Representative Spectral Hole Burning Data for Europium-Doped Materials
| Material System | Transition | Inhomogeneous Linewidth (Γinh) | Homogeneous Linewidth (Γh) | Reference |
|---|---|---|---|---|
| [Eu2] Molecular Complex | ⁵D₀ → ⁷F₀ | 2.2(1) GHz | 43 ± 2 MHz | researchgate.net |
| Eu³⁺ in Silicate Glass | ⁵D₀ → ⁷F₀ | Not Specified | ~10-100 MHz (Temp. Dependent) | universiteitleiden.nl |
Optical Rabi Frequency Measurements
Optical Rabi oscillations are coherent, driven oscillations of the population between two energy levels (e.g., a ground and an excited state) under the influence of a resonant or near-resonant electromagnetic field. aps.org The frequency of these oscillations, known as the Rabi frequency (Ω), is a critical parameter that quantifies the strength of the interaction between the light and the material's electric dipole transition. It is directly proportional to the amplitude of the applied electric field from the laser and the transition dipole moment of the specific transition. researchgate.net
Measuring the Rabi frequency is essential for implementing precise quantum control protocols, such as those required for quantum memories. In studies of materials like Eu³⁺:Y₂SiO₅, the Rabi frequency is measured by applying a strong laser pulse of a specific duration and then probing the population of the excited state. By varying the duration or power of the pulse and observing the resulting oscillations in the population, the Rabi frequency can be determined. unige.chresearchgate.net These measurements are typically performed on a specific, well-defined hyperfine transition that has been isolated using spectral hole burning techniques. unige.ch The results are fundamental for calibrating the laser pulses needed to execute specific quantum operations with high fidelity.
The Rabi frequency shows a linear dependence on the amplitude of the microwave or optical excitation field. researchgate.netresearchgate.net This relationship is a key characteristic of coherent light-matter interaction and is used to confirm the quantum nature of the observed oscillations.
Table 2: Example Optical Rabi Frequency Data in Europium-Doped Systems
| Material System | Measured Transition | Applied Field Parameter | Observed Rabi Frequency | Reference |
|---|---|---|---|---|
| Eu³⁺:Y₂SiO₅ | Strongest Hyperfine Transition | Not Specified | ~0.5 - 1.5 MHz | unige.ch |
| Nitrogen-Vacancy Center | Electron Spin Resonance | 1 W (Absolute Input Power) | 8.06 MHz | researchgate.net |
Investigation of Transition Dipole Moments
The transition dipole moment (μ) is a quantitative measure of the strength of an electronic transition between two quantum states. It is a vector quantity determined by the wavefunctions of the initial and final states and is fundamental to understanding light-matter interactions. A larger transition dipole moment leads to stronger absorption and emission of light and a higher Rabi frequency for a given laser intensity. utoronto.ca
The transition dipole moment cannot be measured directly but can be derived from experimental observables. One common method is through Rabi frequency measurements. Once the Rabi frequency (Ω) and the electric field amplitude (E₀) of the laser are known, the transition dipole moment can be calculated using the relationship Ω = μ·E₀/ħ, where ħ is the reduced Planck constant. This approach was used to determine the transition dipole moment for the ⁷F₀ → ⁵D₀ transition in Eu³⁺:Y₂SiO₅, yielding a value consistent with that obtained from direct absorption measurements. unige.ch
Another technique to probe transition dipole moments is the optical Stark effect, where a strong, non-resonant laser pulse shifts the energy levels of the material. The magnitude of this shift is proportional to the square of the transition dipole moment. utoronto.cascholaris.ca While detailed investigations specific to this compound are not widely published, studies on analogous systems like perovskite quantum wells have successfully used the optical Stark effect to determine transition dipole moments for their primary excitonic transitions. utoronto.cascholaris.ca These investigations reveal how structural changes and quantum confinement can influence the magnitude of the transition dipole moment. scholaris.ca
Table 3: Transition Dipole Moment Values for Various Materials
| Material System | Transition | Measurement Technique | Transition Dipole Moment (Debye) | Reference |
|---|---|---|---|---|
| Eu³⁺:Y₂SiO₅ | ⁷F₀ → ⁵D₀ | Rabi Frequency Measurement | ~0.23 | unige.ch |
| Perovskite Quantum Well (n=1) | Excitonic | Optical Stark Effect | 11.1 (± 0.4) | utoronto.cascholaris.ca |
| Perovskite Quantum Well (n=2) | Excitonic | Optical Stark Effect | 9.6 (± 0.6) | utoronto.cascholaris.ca |
| Perovskite Quantum Well (n=3) | Excitonic | Optical Stark Effect | 13.0 (± 0.8) | utoronto.cascholaris.ca |
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | EuI₂, EuI₃ |
| Europium-doped Yttrium Orthosilicate | Eu³⁺:Y₂SiO₅ |
| Thulium-doped Yttrium Gallium Garnet | Tm:YGG |
| Strontium Iodide | SrI₂ |
Luminescence Properties and Photophysical Mechanisms
Photoluminescence Excitation and Emission Spectroscopy
Photoluminescence spectroscopy is a fundamental tool for characterizing the optical properties of europium iodide. The spectra reveal insights into the electronic structure and the influence of the local environment on the Eu²⁺ ion.
The emission from europium(II) iodide is a classic example of d-f luminescence. It originates from the parity-allowed transition of an electron from the lowest crystal-field component of the 4f⁶5d¹ excited state back to the 4f⁷ (⁸S₇/₂) ground state. researchgate.netnih.gov This transition results in a broad emission band, a characteristic feature of Eu²⁺ luminescence. researchgate.netrsc.org
In various environments, the peak emission wavelength of Eu²⁺ can be tuned significantly. For instance, in a complex with an azacryptand ligand in a methanol (B129727) solution, EuI₂ displays a broad emission peak centered at 447 nm. rsc.org Similarly, a europium(II) hydride oxide iodide (Eu₅H₂O₂I₄) compound exhibits blue-green luminescence peaking at 463 nm when excited by UV light. researchgate.netnih.govnih.gov In other host materials, such as when doped into BaI₂, the emission can be observed around 440-453 nm. elsevier.es The bandwidth of these emissions is typically broad, a direct consequence of the strong interaction between the 5d electron orbitals and the surrounding ligand field. researchgate.netrsc.org
Table 1: Reported Emission Properties for this compound and Related Compounds
| Compound/System | Peak Emission Wavelength (nm) | Emission Color | Reference |
|---|---|---|---|
| EuI₂-azacryptand in methanol | 447 | Blue | rsc.org |
| Eu₅H₂O₂I₄ | 463 | Blue-Green | researchgate.netnih.govnih.gov |
| Eu²⁺ in BaI₂ | 453 | Blue | elsevier.es |
The excitation spectrum reveals the energy required to promote an electron from the ground state to the excited state. For EuI₂, the excitation corresponds to the 4f⁷ → 4f⁶5d¹ transition. researchgate.netrsc.org This process is parity-allowed, leading to strong and broad absorption bands. instras.com
In a methanolic solution of a EuI₂-azacryptand complex, the excitation spectrum shows broad peaks at 271 nm and 349 nm. rsc.org The energy of the 5d orbitals, and thus the position of the excitation bands, is highly sensitive to the coordination environment of the Eu²⁺ ion, a phenomenon known as the nephelauxetic effect and crystal field splitting. nih.govnih.gov The crystal field created by the surrounding ligands (in this case, iodide ions and other coordinating atoms) splits the five 5d orbitals into different energy levels (e.g., t₂g and eₖ in an octahedral field). nih.gov The energy difference between these split levels influences the excitation and subsequent emission wavelengths. instras.com In the series of cerium halides (CeCl₃, CeBr₃, CeI₃), a red shift in excitation and emission is observed, which is attributed to the modification of the Ce³⁺ 5d orbitals by the halide ligands. instras.com A similar trend is expected for europium halides.
The luminescence intensity of this compound is significantly affected by temperature. Generally, as the temperature increases, the emission intensity decreases due to a phenomenon known as thermal quenching. researchgate.netssau.ru This occurs because higher temperatures promote non-radiative decay pathways, where the excited state energy is dissipated as heat (phonons) rather than light. rsc.orgssau.ru
For example, in a hybrid organic-inorganic compound, BA₁₀EuI₁₂, the photoluminescence intensity was observed to decrease as the temperature was raised from 80 K to 380 K. researchgate.net The thermal stability of the luminescence can be quantified by an activation energy (Eₐ), which represents the energy barrier for the non-radiative process. For the BA₁₀EuI₁₂ crystal, this activation energy was estimated to be 242 meV. researchgate.net In some systems, a slight blue shift in the emission peak is observed with increasing temperature. rsc.org The study of temperature dependence is crucial for applications where the material might operate at elevated temperatures. rsc.org
Luminescence Quantum Yield Determination
The luminescence quantum yield (QY or Φ) is a critical measure of the efficiency of the conversion of absorbed photons into emitted photons. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov Europium(II) compounds can exhibit very high quantum yields.
For a EuI₂-azacryptand complex in methanol, the quantum yield was measured to be a high 47 ± 3%. rsc.org Another study on a different europium(II) iodide complex, EuI₂(18-crown-6), reported a quantum yield of 72%. chemicalbook.com In a hybrid halide material, BA₁₀EuI₁₂, a high photoluminescence quantum yield of 72.5% was achieved. nih.govresearchgate.net These high efficiencies are attributed to the parity-allowed nature of the d-f transition and effective shielding of the Eu²⁺ ion from quenching species. rsc.org
Table 2: Luminescence Quantum Yields for Various this compound Systems
| Compound/System | Quantum Yield (QY) | Measurement Condition | Reference |
|---|---|---|---|
| EuI₂-azacryptand | 47 ± 3% | In methanol | rsc.org |
| EuI₂(18-crown-6) | 72% | Not specified | chemicalbook.com |
| BA₁₀EuI₁₂ | 72.5% | Solid state | nih.govresearchgate.net |
Excited-State Lifetime and Decay Curve Analysis
The excited-state lifetime (τ) is the average time the Eu²⁺ ion spends in the excited 4f⁶5d¹ state before returning to the ground state. For allowed transitions like the d-f emission in Eu²⁺, these lifetimes are typically short, on the order of nanoseconds (ns) to microseconds (µs). rsc.orgnih.gov
The luminescence decay curve, a plot of emission intensity versus time after pulsed excitation, is often fitted to an exponential function to determine the lifetime. researchgate.net For a EuI₂-azacryptand complex in methanol, the lifetime was found to be 1.25 µs. rsc.org In the europium(II) hydride oxide iodide Eu₅H₂O₂I₄, a lifetime of 390 ns was measured at 30 K. nih.gov The hybrid scintillator BA₁₀EuI₁₂ exhibited an even shorter lifetime of 151 ns. nih.govresearchgate.net Short decay times are particularly advantageous for applications like real-time imaging and fast scintillators. nih.govresearchgate.net The decay curve can sometimes be fitted to a biexponential function, which may indicate the presence of multiple distinct luminescent sites or complex decay pathways. nih.govresearchgate.net
Table 3: Excited-State Lifetimes of this compound Compounds
| Compound/System | Excited-State Lifetime (τ) | Notes | Reference |
|---|---|---|---|
| EuI₂-azacryptand in methanol | 1.25 µs | Single exponential decay | rsc.org |
| Eu₅H₂O₂I₄ | 390 ns | Measured at 30 K | nih.gov |
| BA₁₀EuI₁₂ | 151 ns | Biexponential decay fit | nih.govresearchgate.net |
Factors Influencing Luminescence Characteristics
Several factors can significantly influence the emission properties of this compound, including the host lattice, concentration, and temperature. slideshare.net
Host Lattice/Coordination Environment: The crystal field of the host material has a profound effect on the 5d energy levels of the Eu²⁺ ion. nih.govrsc.org The nature, geometry, and covalency of the Eu-ligand bonds directly impact the splitting of the 5d orbitals, which in turn determines the excitation and emission energies. nih.govrsc.org For instance, the strong nephelauxetic effect of hydride ligands in Eu₅H₂O₂I₄ is thought to cause a red-shift in the emission compared to purely halide or oxide coordination. nih.gov Similarly, steric shielding by bulky ligands can protect the Eu²⁺ ion from non-radiative quenching by solvent molecules (like O-H oscillators), enhancing the quantum yield. rsc.org
Concentration Quenching: At high concentrations of Eu²⁺, the average distance between the ions decreases, which can lead to energy transfer between adjacent ions. If this energy is lost through non-radiative pathways, it results in a decrease in luminescence intensity, a phenomenon known as concentration quenching.
Temperature: As detailed in section 6.1.3, temperature has a major impact. Increased thermal energy can activate non-radiative decay channels, leading to thermal quenching of luminescence. researchgate.netssau.ru
Presence of Quenchers: The presence of certain molecules or ions can quench the luminescence. For example, luminescence from EuI₂ solutions was observed to decrease in the presence of air, likely due to the oxidation of Eu(II) to the non-d-f-luminescent Eu(III). rsc.org Water molecules, specifically their O-H vibrational oscillators, are also efficient quenchers of Eu²⁺ excited states, which is why high quantum yields are often observed in anhydrous or sterically protected environments. rsc.orgssau.ru
Table 4: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Europium(II) iodide | EuI₂ |
| Europium(III) iodide | EuI₃ |
| Europium(II) hydride oxide iodide | Eu₅H₂O₂I₄ |
| Barium Iodide | BaI₂ |
| Cerium(III) chloride | CeCl₃ |
| Cerium(III) bromide | CeBr₃ |
| Cerium(III) iodide | CeI₃ |
| 18-Crown-6 | C₁₂H₂₄O₆ |
Ligand Field Splitting and Centroid Shift Effects on Eu²⁺ Emission
The emission of the Eu²⁺ ion originates from a parity-allowed 4f⁶5d¹ → 4f⁷ electronic transition, which typically results in broad emission bands. The energy of this transition is significantly influenced by two key phenomena: ligand field splitting and the centroid shift.
Ligand field splitting (ε_cfs) arises from the electrostatic interaction between the d-orbitals of the Eu²⁺ ion and the surrounding ligands. fiveable.me This interaction removes the degeneracy of the five d-orbitals, splitting them into higher and lower energy levels. The magnitude of this splitting is dependent on the geometry and nature of the coordinating ligands. nih.gov A stronger ligand field leads to a larger energy splitting of the 5d orbitals. rsc.org For instance, in [EuI₆]⁴⁻ octahedra, the weak ligand field effect results in minimal energy splitting of the Eu-5d orbitals, leading to a large energy gap between the 4f and 5d orbitals and consequently, high-energy (blue) emission. nih.gov Conversely, stronger field ligands can induce a greater splitting, resulting in a smaller f-d transition energy and a red-shifted emission. rsc.org
The centroid shift (ε_c) refers to the lowering of the average energy of the 5d configuration as a whole due to the nephelauxetic effect and the polarizability of the ligands. nih.gov The iodide ion, being highly polarizable, contributes to a significant centroid shift. The combination of ligand field splitting and the centroid shift ultimately determines the energy of the emitted photon.
A notable example is the organic-inorganic hybrid europium(II) halide, BA₁₀EuI₁₂ (where BA is C₄H₉NH₂), which exhibits a blue emission peak at 462 nm. nih.gov The [EuI₆]⁴⁻ octahedra in its structure are isolated, leading to a weak ligand field and consequently, a small crystal field splitting. nih.gov This, combined with the centroid shift, dictates the observed emission wavelength.
Role of Nephelauxetic Effect
The nephelauxetic effect, literally meaning "cloud expanding," describes the decrease in the interelectronic repulsion (Slater-Condon) parameters of a metal ion upon complexation. This effect is attributed to the delocalization of the metal's d- or f-electrons onto the ligand orbitals, indicating a degree of covalent character in the metal-ligand bond. rsc.org In europium complexes, the nephelauxetic effect can influence the energies of the f-f transitions in Eu³⁺ and the f-d transitions in Eu²⁺.
The magnitude of the nephelauxetic effect is related to the nature of the coordinating atoms. researchgate.net For Eu³⁺, the frequency of the ⁷F₀ → ⁵D₀ transition can be correlated with the sum of nephelauxetic parameters of the ligating atoms. researchgate.nettandfonline.com While significant nephelauxetic effects are not always observed for the 4f orbitals of Eu³⁺ in oxide environments, the interaction with more covalent ligands like iodide can lead to more pronounced effects. d-nb.info The relationship between the nephelauxetic effect and metal-ligand bond lengths has been a subject of study, with shorter bond lengths generally implying a stronger covalent interaction and a larger nephelauxetic effect. tandfonline.com
Influence of Ligand Steric Bulk and Counterions on Emission Wavelength
The steric bulk of the ligands surrounding the europium ion can significantly impact its coordination environment and, consequently, its luminescent properties. spandidos-publications.com Increasing the steric hindrance can influence the coordination number and geometry, which in turn affects the ligand field splitting of the 5d orbitals. rsc.org For example, modifying a ligand by adding bulky methyl groups can lead to changes in the coordination of the Eu²⁺ ion, which is reflected in its emission spectrum. rsc.org
In a study involving an azacryptand ligand, methylation of the secondary amine donors to tertiary amines was expected to increase the ligand field splitting and induce a red-shift in the emission. rsc.org The steric bulk of these methyl groups also serves to shield the Eu²⁺ ion from solvent molecules, which can cause non-radiative decay, thereby enhancing luminescence efficiency. rsc.org
Counterions can also play a crucial role in determining the emission wavelength, particularly in solution. rsc.org In a study of a Eu(II) complex with different halide counterions (Cl⁻, Br⁻, I⁻), the emission spectra in acetonitrile (B52724) showed a blue shift for the chloride and bromide complexes compared to their methanolic solutions. rsc.org This was attributed to the preferential binding of these smaller, more coordinating anions to the europium center. In contrast, the larger and less coordinating iodide and PF₆⁻ ions did not cause a significant change in emission, suggesting that the solvent or no monodentate ligand coordinates to the complex. rsc.org This highlights the intricate interplay between the ligand, counterion, and solvent in fine-tuning the luminescent output of this compound systems.
Table 1: Photophysical Data for Selected Eu²⁺ Complexes
| Complex | Emission Peak (nm) | Quantum Yield (%) | Lifetime (µs) |
| Eu2I₂ in Methanol | 447 | 47 ± 3 | 1.25 |
| BA₁₀EuI₁₂ | 462 | 72.5 | 0.151 |
| Eu-Bp in THF | 550 | >75 (solution) | - |
| Eu-Bp as solid | 545 | 100 (solid) | - |
Eu²⁺/Eu³⁺ Charge Transformation Dynamics
The coexistence of both Eu²⁺ and Eu³⁺ ions in a material can lead to complex photophysical phenomena, including charge transfer processes. The transformation between these two oxidation states is a dynamic process that can be influenced by the host material and external stimuli. In some materials, an "abnormal" reduction of Eu³⁺ to Eu²⁺ can occur even when synthesized in an air atmosphere. researchgate.net
Energy Transfer Processes in Luminescent this compound Systems
The luminescence of many europium complexes, particularly those involving Eu³⁺, relies on a sensitization process where organic ligands absorb light and efficiently transfer the excitation energy to the europium ion. This "antenna effect" overcomes the inherently weak absorption of the lanthanide ion itself. mdpi.commdpi.com
Ligand-to-Europium Ion Energy Transfer
The ligand-to-metal energy transfer (LMET) process is a cornerstone of the luminescence of many Eu³⁺ complexes. mdpi.com The process typically involves the following steps:
The organic ligand (antenna) absorbs light, promoting it to an excited singlet state (S₁).
The ligand undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). mdpi.comnih.gov
Energy is transferred from the ligand's triplet state to an appropriate accepting energy level of the Eu³⁺ ion. osti.govoup.com
The efficiency of this energy transfer is highly dependent on the energy gap between the donor (ligand triplet state) and the acceptor (Eu³⁺ energy level). oup.com For efficient energy transfer, the triplet state energy of the ligand should be slightly higher than the accepting ⁵Dⱼ levels of the Eu³⁺ ion. mdpi.com
The primary mechanism for this energy transfer is often the Dexter exchange mechanism, which requires orbital overlap between the ligand and the metal ion and involves a double electron exchange. osti.gov While Förster resonance energy transfer (FRET), a through-space dipole-dipole interaction, can also occur, Dexter transfer is often dominant in these systems. osti.govchemrxiv.org In some cases, dual energy transfer pathways, involving both the singlet and triplet states of the ligand, have been observed. acs.org
Intra- and Inter-Ionic Energy Transfer Mechanisms
Once the europium ion is in an excited state, further energy transfer processes can occur. Intra-ionic energy transfer refers to the non-radiative relaxation between the different excited states of a single europium ion. For Eu³⁺, after initial population of higher ⁵Dⱼ levels (e.g., ⁵D₁, ⁵D₂), rapid internal conversion typically populates the lowest excited state, ⁵D₀, from which the characteristic red emission occurs. nih.gov The rates of these internal conversions can vary significantly, from nanoseconds to microseconds. nih.gov
Inter-ionic energy transfer involves the transfer of energy between two different europium ions. This process can be either homometallic (e.g., Eu³⁺ to Eu³⁺) or heterometallic. In concentrated systems, energy migration between neighboring Eu³⁺ ions can occur before emission, which can lead to quenching if defects or impurities are present. Evidence of homometallic communication between different Eu³⁺ sites within a single trinuclear complex has been demonstrated through selective laser excitation. unige.ch
Table 2: Key Energy Transfer Parameters in Europium Complexes
| Process | Donor | Acceptor | Typical Timescale |
| Intersystem Crossing (ISC) | Ligand S₁ | Ligand T₁ | ps to ns |
| Ligand-to-Metal Energy Transfer (LMET) | Ligand T₁ | Eu³⁺ ⁵Dⱼ | ns to µs |
| Internal Conversion (Eu³⁺) | ⁵D₂ → ⁵D₁ | - | ~2.0 ns |
| Internal Conversion (Eu³⁺) | ⁵D₁ → ⁵D₀ | - | ~1.5 µs |
Data compiled from various studies on europium complexes. nih.gov
Luminescence in Specific this compound Variants
The luminescence characteristics of this compound compounds are significantly influenced by their specific structural and compositional makeup. The following sections delve into the photophysical properties and mechanisms of distinct this compound-based materials, including hybrid organic-inorganic systems, hydride oxide iodides, and doped glass ceramics and thin films, as well as the strategic design of ligands to enhance luminescence.
Hybrid Organic-Inorganic this compound Emitters
Hybrid organic-inorganic perovskites incorporating divalent europium (Eu(II)) at the B-site of their structure have emerged as a novel class of highly efficient light-emitting materials. nih.gov These materials leverage the unique properties of both organic and inorganic components to achieve superior luminescence performance.
A notable example is a one-dimensional (1D) Eu(II)-based iodide hybrid that demonstrates exceptionally efficient and stable green emission. nih.govresearchgate.net This material exhibits a high photoluminescence quantum yield (PLQY) of approximately 98% and a narrow full width at half-maximum (FWHM) of about 43 nm. nih.govresearchgate.net Its impressive thermal stability is marked by the retention of 97% of its initial luminescence intensity at 150°C. nih.govresearchgate.net The photoluminescence mechanism is rooted in the 4f-5d transition of Eu(II), which is influenced by the material's one-dimensional, face-sharing structure. This configuration leads to reduced lattice vibrations and a shorter average distance of the Eu(II)-iodide bonds, resulting in an elevated crystal-field splitting of the 5d energy level. nih.gov
Another significant development in this area is the creation of a zero-dimensional (0D) hybrid europium(II) iodide, BA₁₀EuI₁₂ (where BA is C₄H₉NH₄⁺), synthesized via a solution-based method. nih.govresearchgate.net In this structure, the photoactive [EuI₆]⁴⁻ octahedra are isolated by the organic butylammonium (B8472290) (BA⁺) cations. nih.govresearchgate.net This isolation contributes to a high PLQY of 72.5% and a substantial Stokes shift of 97 nm. nih.gov The material emits in the blue region of the spectrum, with a peak at 462 nm and a narrow FWHM of 31 nm. nih.gov The parity-allowed d-f transition results in a short excited-state lifetime of 151 ns. nih.govresearchgate.netresearchgate.net The weak ligand field effect within the [EuI₆] octahedra leads to minimal energy splitting of the Eu-5d orbitals, which in turn results in a large energy gap between the 4f and 5d orbitals and, consequently, high excitation and emission energies. nih.gov
These hybrid materials show significant promise for applications in next-generation micro-LED displays and sensitive X-ray detection. nih.govnih.gov For instance, the green-emitting hybrid has been used to create phosphor-converted LEDs with a maximum brightness of approximately 396,000 cd m⁻² and a photoelectric efficiency of 29.2%. nih.govresearchgate.net The blue-emitting BA₁₀EuI₁₂ has demonstrated a high light yield for X-ray scintillation, equivalent to about 27,000 photons per MeV. nih.govresearchgate.net
| Compound Type | Emission Peak | PLQY | FWHM | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| 1D Eu(II)-based iodide hybrid | Green | ~98% | ~43 nm | Face-sharing 1D structure | nih.govresearchgate.net |
| 0D BA₁₀EuI₁₂ | 462 nm (Blue) | 72.5% | 31 nm | Isolated [EuI₆]⁴⁻ octahedra | nih.govresearchgate.net |
Europium(II) Hydride Oxide Iodide Luminescence Behavior
The introduction of multiple anions, such as hydride (H⁻) and oxide (O²⁻) ions, into the this compound crystal lattice creates unique coordination environments that significantly alter the luminescence properties. A prime example is the europium(II) hydride oxide iodide, Eu₅H₂O₂I₄, which was synthesized serendipitously from oxygen-contaminated mixtures of EuH₂ and EuI₂. researchgate.netmdpi.comnih.gov
This compound crystallizes in an orthorhombic structure where anion-centered tetrahedra, specifically [HEu₄]⁷⁺ and [OEu₄]⁶⁺, act as the fundamental building blocks. researchgate.netnih.gov These tetrahedra are interconnected through common edges, forming infinite ribbons that are charge-balanced by iodide anions. researchgate.netmdpi.comnih.gov
Upon excitation with UV light (at 370 nm), Eu₅H₂O₂I₄ exhibits a distinct blue-green luminescence, with an emission peak at 463 nm at room temperature. researchgate.netmdpi.com This emission wavelength is noteworthy as it is the shortest ever observed for a Eu²⁺-based hydride derivative. researchgate.netmdpi.com The luminescence is attributed to the 4f⁶5d¹–4f⁷ transition of the Eu²⁺ ion. researchgate.net The unique coordination environment, involving hydride, oxide, and iodide anions, leads to a specific crystal field splitting of the 5d energy levels of Eu²⁺, resulting in the characteristic high-energy (blue-green) emission. mdpi.com This is in stark contrast to the red-shifted emissions typically seen in pure Eu²⁺-doped alkaline-earth metal hydrides, which is attributed to the strong nephelauxetic effect of the hydride anion and a large ligand-field splitting in those compounds. mdpi.com
| Compound | Excitation Wavelength (λexc) | Emission Peak (λem) | Luminescence Color | Reference |
|---|---|---|---|---|
| Eu₅H₂O₂I₄ | 370 nm | 463 nm | Blue-Green | researchgate.netmdpi.com |
Luminescence in Europium-Doped Glass Ceramics and Thin Films
Europium-doped glass ceramics and thin films are versatile materials where the host matrix plays a crucial role in determining the luminescence characteristics of the embedded europium ions. The local environment around the Eu²⁺ or Eu³⁺ ions, including the type of ligands and the crystal structure of the host, dictates the emission properties. mdpi.com
In the case of glass ceramics, the controlled crystallization of specific phases within a glass matrix can lead to enhanced or tailored luminescence. For example, an approach has been developed for fabricating europium-doped barium iodide (BaI₂) glass ceramics. researchgate.netelsevier.es In these materials, the luminescence spectra were found to be multicomponent, indicating that the europium ions are distributed across different sites with varying local environments within the material. researchgate.net Electron paramagnetic resonance studies suggested that the Eu²⁺ ions predominantly reside in the glass phase rather than the BaI₂ ceramic grains. researchgate.net
Similarly, the synthesis of Eu²⁺-doped fluorochlorozirconate glass-ceramics has been reported to yield intense photostimulated luminescence (PSL) after X-ray irradiation. researchgate.net The PSL is attributed to the formation of orthorhombic BaCl₂ crystallites during the annealing process. These glass-ceramics exhibit a photoluminescence peak at 402 nm. researchgate.net
In the realm of thin films, europium-doped organosilicate glass (OSG) films have been synthesized using sol-gel technology. researchgate.net In these films, the reduction of Eu³⁺ to Eu²⁺ occurs within the pores of the OSG matrix. mdpi.comresearchgate.net The resulting films exhibit luminescence from both Eu²⁺ (in the 290–400 nm range) and Eu³⁺ (in the 600–630 nm range). mdpi.comresearchgate.net The shift of the Eu²⁺ emission to the UV region, compared to other silica-based materials, is attributed to energy transfer between the host material and the Eu²⁺ ions. mdpi.com The ratio of Eu²⁺ to Eu³⁺ can be influenced by the concentration of methyl groups in the film. researchgate.net
| Host Material | Dopant | Emission Peak / Range | Key Feature | Reference |
|---|---|---|---|---|
| Barium Iodide Glass Ceramic | Eu²⁺ | Multicomponent | Eu²⁺ predominantly in glass phase | researchgate.net |
| Fluorochlorozirconate Glass-Ceramic | Eu²⁺ | 402 nm | PSL from orthorhombic BaCl₂ crystallites | researchgate.net |
| Organosilicate Glass (OSG) Thin Film | Eu²⁺/Eu³⁺ | 290-400 nm (Eu²⁺), 600-630 nm (Eu³⁺) | In-situ reduction of Eu³⁺ to Eu²⁺ | mdpi.comresearchgate.net |
Sensitization of Eu(III) Luminescence through Ligand Design
Effective ligand design focuses on several key aspects. The ligand should possess a high absorption coefficient to efficiently harvest excitation light. rsc.org Furthermore, the energy levels of the ligand's excited singlet and triplet states must be appropriately matched with the accepting energy levels of the Eu(III) ion to facilitate efficient energy transfer. rsc.orgresearchgate.net This involves ensuring a small energy gap between the ligand's triplet state and the emissive ⁵D₀ state of Eu(III) while preventing back energy transfer. nih.gov
One strategy involves modifying the substituents on the organic ligand. For instance, in europium(III) pyridine-2,6-dicarboxylate (B1240393) complexes, substitution at the 4-position of the pyridine (B92270) ring was found to influence the sensitization efficiency in the order of Cl > H > OH. researchgate.net Another approach is to use large π-conjugated systems as ligands, which can have extremely high absorption coefficients. rsc.org The use of polydentate ligands based on pyridine, quinoline, and isoquinoline (B145761) as chromophoric antennae has also been explored. acs.org
The choice of counter-ions in the complex also plays a role. In complexes with 2-(phenylethynyl)-1,10-phenanthroline (PEP) as the antenna ligand, it was found that nitrate (B79036) counter-ions, compared to chloride, led to a higher coordination number and better shielding of the Eu(III) ion, resulting in longer excited-state lifetimes and a higher quantum yield in solution. mdpi.comnih.gov
Recently, a novel approach has been to use ligands that exhibit thermally activated delayed fluorescence (TADF). rsc.org These TADF ligands have a very small energy gap between their singlet (S₁) and triplet (T₁) excited states, which allows for highly efficient energy transfer to the Eu(III) ion. rsc.org Eu(III) coordination polymers synthesized with TADF ligands have demonstrated outstanding sensitization efficiencies of 90–94% and total quantum yields of 79–85% in encapsulated films. rsc.org
| Strategy | Ligand/Complex Example | Key Finding | Reference |
|---|---|---|---|
| Ligand Substitution | Eu(III) pyridine-2,6-dicarboxylate | Sensitization efficiency order: Cl > H > OH at the 4-position. | researchgate.net |
| Counter-ion Variation | Eu(PEP)₂(NO₃)₃ vs. Eu(PEP)₂Cl₃ | Nitrate counter-ions led to higher quantum yield and longer lifetimes. | mdpi.comnih.gov |
| Use of TADF Ligands | Eu(III) coordination polymers with TADF ligands | Achieved sensitization efficiencies of 90-94% and high quantum yields. | rsc.org |
Electronic Structure and Computational Studies
Ligand-Field Density Functional Theory (LFDFT) Applications
Ligand-Field Density Functional Theory (LFDFT) is a specialized computational approach that combines the principles of DFT with ligand field theory. rsc.org This method serves as a bridge between a rigorous quantum mechanical description and the more phenomenological ligand field model, allowing for the non-empirical calculation of ligand field parameters. rsc.org
For europium complexes, LFDFT has been successfully applied to:
Simulate f-d transitions: The methodology can be extended to two-open-shell systems (like the 4f⁶5d¹ configuration) to calculate the energy and intensity of f→d transitions, enabling the realistic simulation of absorption and emission spectra for ions like Eu²⁺. rsc.org
Determine Ligand Field Parameters: LFDFT can calculate the Bᵏq parameters of the ligand field Hamiltonian. These parameters quantify the splitting of the ⁷Fⱼ energy levels of the Eu³⁺ ion, which can be directly compared with experimental luminescence spectra. nih.govacs.org
Analyze Environmental Effects: The method allows for a detailed analysis of how the coordinating ligands (iodide ions) and counterions influence the electronic structure, revealing small changes in parameters for the inner 4f shell and more significant shifts for the outer 5d shell. rsc.org
This approach provides a powerful framework for interpreting the complex optical and magnetic properties of europium iodide from a first-principles perspective.
Multiconfigurational Wave Function-Based Methods for f-Electron Systems
While DFT is a workhorse for many systems, its single-determinant nature can be a limitation for materials with strong electron correlation, also known as multireference systems. nsf.gov The f-electrons in europium are strongly correlated, and their electronic states cannot always be described by a single electronic configuration.
For a more accurate description, multiconfigurational wave function-based methods are employed. researchgate.net These methods are central to treating both nondynamic (or static) and dynamic electron correlation. diva-portal.org Key examples include:
Complete Active Space Self-Consistent Field (CASSCF): This method provides a good zero-order description of a multireference state by including all important electronic configurations within a defined "active space" of orbitals. diva-portal.org
N-Electron Valence State Perturbation Theory (NEVPT2) or Complete Active Space Second-order Perturbation Theory (CASPT2): These are post-CASSCF methods that add the remaining dynamic correlation effects using perturbation theory, providing highly accurate energies. diva-portal.org
Multiconfiguration Pair-Density Functional Theory (MC-PDFT): This is a hybrid approach that combines a multiconfigurational wave function (from CASSCF) with a density functional to calculate the correlation energy, avoiding some issues of double-counting correlation. nsf.govresearchgate.net
These advanced methods are essential for accurately modeling the potential energy surfaces, excited states, and complex electronic phenomena in f-electron systems like this compound. arxiv.org
Analysis of Electronic Correlation and Charge Transfer Mechanisms
The electronic properties of this compound are profoundly influenced by electron correlation and charge transfer. The strong on-site Coulomb repulsion among the localized Eu 4f electrons is a prime example of strong electron correlation. acs.org As mentioned, standard DFT functionals often underestimate this effect, which is why the DFT+U method is a common and necessary correction for these materials. acs.org
Metal-Ligand Charge Transfer Interactions
Metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are crucial in determining the electronic and optical properties of coordination compounds. In this compound, the interaction between the europium metal center and the iodide ligands involves the transfer of electron density.
In the case of this compound, particularly involving the Eu(III) ion, a low-lying LMCT state is anticipated. The iodide ion is a soft, easily polarizable ligand, making its valence electrons relatively available for transfer to the electron-deficient Eu(III) center. This LMCT from the iodide 5p orbitals to the partially filled 4f orbitals of europium can significantly influence the material's luminescent properties, often providing a non-radiative de-excitation pathway that can quench the characteristic f-f emission of the Eu(III) ion. The energy of this LMCT state is a key parameter; a lower energy LMCT state is more likely to interfere with the luminescence.
Valence Fluctuation Effects of Eu²⁺/Eu³⁺ Ions
Europium is notable among the lanthanides for its accessible +2 oxidation state, in addition to the more common +3 state. This leads to the phenomenon of valence fluctuation, where the europium ion can exist in a mixed-valence state (Eu²⁺/Eu³⁺) or fluctuate between the two states in response to its chemical environment or external stimuli.
The Eu²⁺ ion has a 4f⁷ electronic configuration, resulting in a half-filled f-shell and a high-spin ground state (⁸S₇/₂). The Eu³⁺ ion has a 4f⁶ configuration with a non-magnetic ground state (⁷F₀). These differing electronic structures lead to vastly different magnetic and optical properties. The presence of both oxidation states in a single material, such as this compound, can lead to complex behaviors.
The stability of Eu²⁺ versus Eu³⁺ is governed by a delicate balance between the ionization energy required to remove an f-electron and the cohesive energy gained from forming bonds in a crystal lattice. The nature of the ligand is critical; soft, polarizable ligands like iodide tend to stabilize the softer Eu²⁺ ion more than hard ligands like fluoride (B91410). Theoretical calculations on various europium compounds confirm that the ligand environment dictates the preferred oxidation state. In some systems, Eu²⁺ and Eu³⁺ ions can coexist, leading to materials with tunable emission colors, where broad 5d→4f emission from Eu²⁺ and sharp f-f transitions from Eu³⁺ are simultaneously observed.
Crystal Field Perturbation and Energy Level Splitting Investigations
The electronic energy levels of the europium ion, which are degenerate in the free ion, are split upon incorporation into a crystal lattice. This splitting is caused by the electrostatic field, known as the crystal field, generated by the surrounding iodide ligands. The symmetry and strength of this crystal field dictate the pattern and magnitude of the energy level splitting, which in turn governs the detailed features of the compound's absorption and emission spectra.
The effect of the crystal field is treated theoretically as a perturbation on the free-ion energy levels. The strength of this perturbation is quantified by crystal field parameters (CFPs). For Eu³⁺, which has a non-degenerate ⁷F₀ ground state, the splitting of the excited ⁷Fₙ and ⁵Dₙ manifolds provides direct information about the local site symmetry of the ion.
While a complete set of experimentally derived or calculated CFPs for this compound is not available, data from related halide systems provide a basis for understanding. For instance, in the cubic elpasolite crystal Cs₂NaEuCl₆, the crystal field parameters have been determined from high-resolution spectroscopic data.
Table 1: Crystal Field Parameters for Eu³⁺ in a Chloride Environment
| Parameter | Value (cm⁻¹) |
|---|---|
| B⁴₀ | -1644 |
| B⁶₀ | 468 |
Data derived from the analysis of Cs₂NaEuCl₆. researchgate.net
The magnitude of the crystal field splitting generally decreases with increasing size and polarizability of the halide ion (F⁻ > Cl⁻ > Br⁻ > I⁻). Therefore, for this compound, a weaker crystal field effect compared to europium chloride would be anticipated.
Theoretical calculations on europium dihalides (EuX₂) show a clear trend in the molecular geometry, which is directly related to the crystal field environment. The X-Eu-X bond angle increases systematically from fluoride to iodide, indicating a change in the coordination geometry and the resulting crystal field. researchgate.net
**Table 2: Calculated Bond Angles in Europium Dihalides (EuX₂) **
| Compound | Bond Angle (X-Eu-X) |
|---|---|
| EuF₂ | 117° |
| EuCl₂ | 133° (approx.) |
| EuBr₂ | 137° (approx.) |
| EuI₂ | 141° |
Data obtained from CCSD(T) level calculations. researchgate.net
This structural trend reflects the decreasing electrostatic repulsion and increasing covalent character down the halide group, which directly impacts the energy level splitting of the europium ion's orbitals.
Advanced Electronic Structure Analysis Techniques
To gain a deeper, more quantitative understanding of the bonding in this compound, several advanced computational analysis techniques can be employed. These methods dissect the calculated wavefunction or electron density to describe the nature of the chemical bonds in terms that are more physically and chemically intuitive.
Energy Decomposition Analysis (EDA)
Energy Decomposition Analysis (EDA) is a powerful method for partitioning the interaction energy between two fragments (e.g., the Eu ion and the iodide ligands) into physically meaningful components. A typical EDA scheme separates the total binding energy (ΔE_int) into electrostatic interaction (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_orb).
ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb
ΔE_elstat : Represents the classical electrostatic attraction between the unperturbed charge distributions of the fragments.
ΔE_Pauli : Arises from the destabilizing interaction between occupied orbitals of the fragments due to the Pauli exclusion principle.
ΔE_orb : Accounts for the stabilizing effects of charge transfer, polarization, and orbital mixing.
While no EDA has been published specifically for this compound, studies on related europium(III) complexes provide valuable comparative data. For example, an EDA performed on a Eu(III)-cucurbit researchgate.neturil complex shows the interaction is dominated by the electrostatic term, but with a substantial orbital interaction contribution.
Table 3: Illustrative Energy Decomposition Analysis for a Eu(III) Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔE_int | -495.9 |
| ΔE_Pauli | 698.3 |
| ΔE_elstat | -834.8 (69.9%) |
| ΔE_orb | -359.4 (30.1%) |
Data for [Eu(CB researchgate.net)]³⁺ complex. The percentages for electrostatic and orbital terms are relative to the total attractive interactions (ΔE_elstat + ΔE_orb). nih.govresearchgate.net
For this compound, given the high polarizability of iodide, a significant orbital interaction term would be expected, indicating a greater degree of covalent character in the Eu-I bond compared to Eu-F or Eu-Cl bonds.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms and chemical bonds. ucl.ac.uk Key descriptors at the bond critical point (BCP) between two atoms provide insight into the nature of the interaction. These include:
The electron density at the BCP (ρ_BCP).
The Laplacian of the electron density (∇²ρ_BCP).
The total energy density (H_BCP).
A positive Laplacian (∇²ρ_BCP > 0) is characteristic of closed-shell interactions, typical of ionic bonds, while a negative Laplacian (∇²ρ_BCP < 0) indicates shared-shell, covalent interactions. The sign of the total energy density (H_BCP) can also help distinguish the degree of covalency; a negative H_BCP suggests a significant covalent character.
QTAIM analyses of lanthanide-halogen bonds in various complexes generally show them to be predominantly ionic (closed-shell) interactions. ucl.ac.uk However, the degree of covalency is expected to increase from F to I. For the Eu-I bond, one would anticipate a relatively high ρ_BCP and a less positive (or potentially negative) H_BCP compared to other europium halides, reflecting the softer nature and greater covalent contribution of the iodide ligand. nih.gov
Table 4: Typical QTAIM Parameters for Metal-Ligand Bonds
| Interaction Type | ρ_BCP (a.u.) | ∇²ρ_BCP (a.u.) | H_BCP (a.u.) |
|---|---|---|---|
| Covalent (C-C) | ~0.2-0.3 | Negative | Negative |
| Ionic (Na-Cl) | ~0.05 | Positive | Positive |
| Eu-O/N (complexes) | ~0.03-0.07 | Positive | Slightly +/- |
These are representative values to illustrate typical ranges.
For this compound, the QTAIM parameters would likely fall into a region indicating a polar covalent or highly polarized ionic bond.
Mulliken Population Analysis and Bond Order Determinations
Mulliken population analysis is a method to assign partial atomic charges by partitioning the total electron population among the different atoms in a molecule. acs.org While known to be basis-set dependent, it provides a simple and useful qualitative picture of charge distribution. nih.gov
In this compound, a Mulliken analysis would be expected to show a significant positive charge on the europium atom and a corresponding negative charge on the iodine atoms. The magnitude of this charge separation would be less pronounced than in EuF₃ or EuCl₃, reflecting the lower electronegativity of iodine and the increased covalency of the Eu-I bond. DFT calculations on Eu(III) complexes with different oxygen-based ligands have shown how the Mulliken charge on the donor atom and the metal center changes with the donor's strength, providing a framework for what to expect with iodide. nih.gov
Bond order indices, such as the Mayer Bond Order (MBO), provide a quantitative measure of the number of chemical bonds between two atoms. For a purely ionic bond, the bond order is close to zero, whereas for a single covalent bond, it is close to one. For the europium halides, the MBO for the Eu-X bond is expected to increase from Eu-F to Eu-I, consistent with an increasing covalent contribution to the bonding.
Table 5: Illustrative Mulliken Charges and Mayer Bond Orders for Europium Complexes
| Complex Fragment | Eu Charge (Mulliken) | Ligand Donor Atom Charge | Mayer Bond Order (Eu-Ligand) |
|---|---|---|---|
| Eu-carboxylate (model) | +1.5 to +1.8 | ~ -0.8 | ~0.2 - 0.4 |
| Eu-amide (model) | +1.6 to +1.9 | ~ -0.9 | ~0.2 - 0.3 |
| Eu-phospholyl (complex) | (not specified) | (not specified) | ~0.62 |
Data compiled and interpreted from various sources on Eu(III) complexes for illustrative purposes. acs.orgnih.govresearchgate.net
These advanced analyses, though not yet fully reported for this compound itself, provide a robust theoretical framework for understanding its electronic structure. The collective evidence from analogous systems points to a significant degree of covalent character in the Eu-I bond, driven by the high polarizability of the iodide ligand, which profoundly influences the compound's electronic and optical properties.
Magnetic Properties of Europium Iodide Compounds
Temperature-Dependent Magnetic Susceptibility Measurements
The investigation of magnetic susceptibility as a function of temperature is a primary method for characterizing the magnetic behavior of europium iodide compounds. These measurements reveal the nature of magnetic moments and the interactions between them. For instance, studies on the europium(II) hydride oxide iodide, Eu₅H₂O₂I₄, involved placing polycrystalline samples in a Vibrating Sample Magnetometer (VSM) within a Magnetic Property Measurement System (MPMS) to measure magnetization over a temperature range of 2 to 300 K. mdpi.com
At sufficiently high temperatures, the thermal energy overcomes the weak interactions between the magnetic moments of the Eu²⁺ ions. In this state, the material exhibits paramagnetic behavior, where the magnetic susceptibility (χ) is positive and follows the Curie-Weiss law. numberanalytics.com The law is expressed as χ = C / (T - θ), where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant. numberanalytics.com
In the case of Eu₅H₂O₂I₄, the compound displays paramagnetic behavior that adheres to the Curie-Weiss law at temperatures above 100 K. nih.govresearchgate.netnih.govdntb.gov.ua Analysis of the inverse magnetic susceptibility (1/χ) versus temperature in this range shows a linear relationship. mdpi.com A linear fit of this data provides crucial parameters for understanding the material's intrinsic magnetic properties. The analysis confirmed the presence of Eu²⁺ ions, as the experimentally determined magnetic moment was in close agreement with the theoretical value for the 4f⁷ configuration. mdpi.com In contrast, the Eu³⁺ ion has a nonmagnetic ⁷F₀ ground state and exhibits a nearly constant, temperature-independent magnetic susceptibility. mdpi.comras.ruarxiv.org
| Parameter | Value | Significance |
|---|---|---|
| Temperature Range | > 100 K | Region of paramagnetic behavior following the Curie-Weiss law. mdpi.comresearchgate.net |
| Experimental Effective Magnetic Moment (µ_eff) | 7.88(1) µ_B / Eu²⁺ | Closely matches the theoretical value of 7.94 µ_B, confirming the Eu²⁺ state. mdpi.com |
| Theoretical Effective Magnetic Moment (µ_eff) | 7.94 µ_B | Calculated value for a free Eu²⁺ ion (4f⁷, ⁸S₇/₂ ground state). mdpi.com |
As the temperature is lowered, the interactions between the magnetic moments of the Eu²⁺ ions can lead to a spontaneous alignment, resulting in a transition to a magnetically ordered state. For Eu₅H₂O₂I₄, a ferromagnetic ordering transition is observed at a Curie temperature (T_C) of approximately 10 K. nih.govresearchgate.netnih.govdntb.gov.ua This transition is characterized by a sharp increase in the magnetic susceptibility as the temperature drops below 12 K, leading to magnetic saturation at around 8 K. mdpi.com This behavior indicates the onset of long-range ferromagnetic order, where the individual magnetic moments align parallel to each other. mdpi.com
During susceptibility measurements of Eu₅H₂O₂I₄, a minor irregularity was noted around 70 K, which is attributed to the presence of small impurities of europium(II) oxide (EuO), a known ferromagnet with a T_C of 69 K. mdpi.comaps.org
Magnetic Hysteresis Measurements for Ferromagnetic Characterization
To further confirm and characterize the nature of the ferromagnetic state, magnetic hysteresis loop measurements are performed. taylorandfrancis.com These measurements involve cycling an applied magnetic field at a constant temperature and measuring the resulting magnetization (M) of the material. researchgate.net The shape of the M-H curve provides definitive evidence of ferromagnetic behavior. researchgate.net
For Eu₅H₂O₂I₄, hysteresis loops were recorded at 2 K, 25 K, and 100 K. mdpi.com
At 100 K and 25 K , temperatures well above the ordering temperature, the compound exhibits typical paramagnetic behavior, with magnetization showing a linear and reversible dependence on the applied field. mdpi.com
| Measurement Temperature | Observed Magnetic Behavior | Interpretation |
|---|---|---|
| 100 K | Paramagnetic | No hysteresis; magnetization is linear with the applied field. mdpi.com |
| 25 K | Paramagnetic | No hysteresis; behavior is consistent with a disordered spin state. mdpi.com |
| 2 K | Weak Ferromagnetic | A clear hysteresis loop is present, confirming spontaneous magnetic ordering. mdpi.com |
Exchange Interactions in Europium(II) Complexes
The magnetic ordering observed in europium compounds arises from exchange interactions, which are quantum mechanical effects that couple the spins of neighboring ions. The nature and strength of these interactions dictate whether the material will be ferromagnetic, antiferromagnetic, or exhibit more complex magnetic behavior.
The magnetic properties of exchange-coupled Europium(II) complexes can be quantitatively described using the isotropic exchange model. researchgate.netresearchgate.net This model simplifies the interaction between two spins (S₁ and S₂) into a single parameter, the exchange coupling constant (J), through the Heisenberg Hamiltonian. A positive J value typically indicates antiferromagnetic coupling, while a negative value signifies ferromagnetic coupling. This model has been successfully applied to analyze the magnetic behavior of various Eu(II) complexes, with the resulting parameters showing good agreement with theoretical calculations. researchgate.netresearchgate.net
While some this compound compounds exhibit ferromagnetism, antiferromagnetic interactions are also prevalent in many Eu²⁺ systems. In an antiferromagnetic material, adjacent magnetic moments align in an anti-parallel fashion, resulting in a low or zero net magnetization. researchgate.net The presence of antiferromagnetic coupling is often indicated by a negative Weiss constant (θ) obtained from the Curie-Weiss fit. mdpi.comresearchgate.net
For example, certain europium-based ternary indides like EuCu₅In and EuAg₅In order antiferromagnetically at low temperatures. acs.org Similarly, detailed magnetic studies on dimeric Eu(II) complexes have revealed the presence of weak antiferromagnetic exchange coupling, with J_ex values determined to be -0.018 cm⁻¹ and -0.023 cm⁻¹ (note: sign convention may vary by source, but the interaction is antiferromagnetic). osti.gov In some materials, both ferromagnetic and antiferromagnetic interactions can coexist, leading to complex magnetic phase diagrams that can be sensitive to temperature and applied magnetic field. mdpi.comacs.org For instance, some halide perovskites like CsEuCl₃ and CsEuBr₃ are dominated by antiferromagnetic interactions. aip.orgarxiv.org
Magnetic Moment Determination for Europium Oxidation States
The magnetic moment of a europium compound is primarily determined by the number of unpaired electrons in the 4f orbital and the coupling between their spin and orbital angular momenta. The two common oxidation states, Eu(II) and Eu(III), present contrasting magnetic profiles in iodide compounds.
Europium(II) Iodide (EuI₂)
The europium(II) ion possesses a 4f⁷ electron configuration. wikipedia.orgasu.edu This half-filled f-shell configuration results in a ground state term of ⁸S₇/₂, where the total orbital angular momentum (L) is 0 and the total spin angular momentum (S) is 7/2. Due to the absence of orbital contribution (L=0), the magnetic moment is expected to be determined by the spin-only value. The theoretical magnetic moment for a free Eu²⁺ ion is 7.94 µB. mdpi.com Experimental studies on iodide-containing compounds affirm this. For instance, the europium(II) hydride oxide iodide, Eu₅H₂O₂I₄, exhibits an experimental magnetic moment of 7.88(1) µB per europium cation, which closely aligns with the theoretical value for an isolated Eu²⁺ ion. mdpi.comnih.gov The magnetic susceptibility of such Eu(II) compounds typically follows the Curie-Weiss law at temperatures down to 100 K. nih.gov
Europium(III) Iodide (EuI₃)
In contrast, the europium(III) ion has a 4f⁶ electron configuration. mdpi.com Its ground state multiplet is ⁷F₀, where the total spin (S=3) and total orbital (L=3) angular momenta cancel each other out, resulting in a total angular momentum (J) of 0. asu.edumdpi.com A J=0 ground state is inherently non-magnetic, which would suggest that Eu(III) compounds should be diamagnetic. mdpi.com However, experimental observations show that Eu(III) complexes possess a significant magnetic moment. At room temperature, the effective magnetic moment can reach values around 3.2 µB. mdpi.com This apparent contradiction is resolved by considering the influence of low-lying excited electronic states, a phenomenon known as Temperature Independent Paramagnetism (TIP), which is detailed in the subsequent section.
| Europium Ion | Oxidation State | 4f Configuration | Ground State Term | Total Angular Momentum (J) | Theoretical Moment (µB) | Experimental Moment (µB) |
|---|---|---|---|---|---|---|
| Eu²⁺ | +2 | 4f⁷ | ⁸S₇/₂ | 7/2 | 7.94 | ~7.88 |
| Eu³⁺ | +3 | 4f⁶ | ⁷F₀ | 0 | 0 (from ground state) | ~3.2 (at room temp.) |
Temperature Independent Paramagnetism (TIP) in Eu(III) Systems
The magnetic behavior of europium(III) iodide is a classic example of Van Vleck paramagnetism, often referred to as Temperature Independent Paramagnetism (TIP). hokudai.ac.jp This phenomenon arises in systems where a non-magnetic ground state is in close energetic proximity to low-lying excited states. mdpi.comresearchgate.net
For the Eu³⁺ ion, the ground state is the non-magnetic ⁷F₀ multiplet. However, the next energy level, the ⁷F₁ multiplet, is separated by an energy gap that is comparable to thermal energy at room temperature. mdpi.comresearchgate.net An external magnetic field can induce mixing between the ⁷F₀ ground state and the ⁷F₁ excited state. hokudai.ac.jpresearchgate.net This "polarization" of the electron shell creates an induced magnetic moment, even though the ground state itself has no permanent moment. hokudai.ac.jp
The magnetic properties of Eu(III) compounds can be effectively modeled using the Van Vleck formula, which incorporates a spin-orbit coupling parameter (λ). mdpi.comresearchgate.net While specific data for EuI₃ is not extensively detailed, studies on analogous Eu(III) halides and oxides provide strong comparative evidence. For example, the temperature-dependent magnetic susceptibility of Europium(III) fluoride (B91410) (EuF₃) is well-described by this model. researchgate.net
| Compound | Description | Spin-Orbit Coupling Parameter (λ) | Reference |
|---|---|---|---|
| EuF₃ | Halide analogue to EuI₃ | 490 K | researchgate.net |
| EuBO₃ | Oxide compound showing TIP | 471 K | researchgate.net |
| [Eu(HCPz₃)H₂O(NO₃)₃] | Molecular complex | 383-406 cm⁻¹ | mdpi.com |
Advanced Materials Applications and Functional Properties Non Clinical
Catalysis and Redox Chemistry
The accessibility of the +2 and +3 oxidation states for europium makes its compounds, including europium iodide, promising candidates for applications in catalysis and redox chemistry. Europium(II) is a potent reducing agent, and the Eu²⁺/Eu³⁺ redox couple can be harnessed in photocatalytic cycles.
Lanthanide(II) reagents, particularly samarium(II) iodide (SmI₂), are well-established as powerful single-electron transfer agents in organic synthesis. Europium(II) iodide, while less commonly used, possesses similar reductive capabilities. The standard reduction potential of the Eu³⁺/Eu²⁺ couple is -0.35 V, making Eu²⁺ a strong reductant.
Europium(II) compounds can mediate the reduction of a variety of organic functional groups. Early studies showed that aqueous solutions of EuCl₂ could reduce isonicotinic acid to the corresponding aldehyde. The principles of these reductions are analogous to those of the more extensively studied SmI₂. The reaction typically proceeds through a single-electron transfer from the lanthanide(II) ion to the organic substrate, generating a radical anion. This intermediate can then undergo further reactions, such as protonation or dimerization.
The reactivity of lanthanide(II) reagents can be significantly influenced by the solvent and the presence of additives. While specific studies on this compound in this context are limited, the general principles observed for SmI₂ are expected to apply.
Below is a table of representative reduction reactions mediated by Europium(II) compounds.
| Substrate | Product | Reagent System |
| Isonicotinic Acid | Isonicotinaldehyde | EuCl₂ in H₂O |
| Benzyl Chloride | 1,2-Diphenylethane | Eu(II) complex in methanol (B129727) with blue light |
| α-Functionalized Carbonyls | De-functionalized Carbonyls | EuI₂ (by analogy with SmI₂) |
| Ketones and Aldehydes | Alcohols or Pinacols | EuI₂ (by analogy with SmI₂) |
The unique photophysical properties of europium ions, particularly the Eu²⁺/Eu³⁺ redox couple, make them suitable for photocatalysis. Europium(II) complexes can be excited by light to a higher energy state, making them even stronger reducing agents. This photoexcited Eu(II)* can then transfer an electron to an organic substrate, initiating a chemical transformation. The resulting Eu(III) can then be reduced back to Eu(II) in a catalytic cycle.
Complexes of europium(II) iodide with various ligands have been synthesized and show potential for photocatalytic applications. For example, europium(II) complexes with bis(pyrazolyl)borate ligands, prepared from europium(II) iodide, exhibit strong luminescence, a key property for photocatalysts. mdpi.com
Excitation: A Eu(II) complex absorbs a photon, promoting an electron to a higher energy level (Eu(II)*).
Electron Transfer: The excited complex, Eu(II)*, transfers an electron to a substrate molecule, reducing it and forming a radical ion. The europium is oxidized to Eu(III).
Chemical Transformation: The reduced substrate undergoes the desired chemical reaction.
Regeneration: The Eu(III) complex is reduced back to Eu(II) by a sacrificial electron donor, completing the catalytic cycle.
This process can be utilized for a variety of organic transformations, such as the reduction of organic halides or the coupling of aromatic compounds. The iodide counter-ion can also play a role in the photocatalytic process, potentially acting as a mediator in electron transfer steps.
Quantum Information Applications
The long coherence times of the electronic states of europium ions embedded in solid-state hosts make them prime candidates for applications in quantum information science. This compound can serve as a precursor for the synthesis of these advanced materials.
Quantum memory is a critical component of quantum computing and quantum communication networks, enabling the storage and retrieval of quantum states of light. Rare-earth ions, such as europium, doped into crystalline solids are a leading platform for quantum memory due to their exceptionally long-lived quantum states. mdpi.comnih.gov
Europium-doped yttrium orthosilicate (B98303) (Eu³⁺:Y₂SiO₅) is one of the most promising materials for quantum memory. pageplace.de The europium ions in this host exhibit very long coherence times, which is essential for preserving the stored quantum information. pageplace.de The unique atomic structure of rare-earth ions, with their well-shielded f-electrons, minimizes interactions with the host crystal lattice that would otherwise lead to decoherence. mdpi.com
Recent research has also explored novel europium-based compounds for quantum memory. For instance, the compound Cs₂NaEuF₆ has been identified as a strong candidate material, offering an air-stable platform for storing quantum information. mdpi.com Molecular crystals containing europium have also demonstrated potential, featuring ultra-narrow optical linewidths that are crucial for maintaining long-lived quantum states. nih.gov
The table below summarizes key properties of different host materials for europium-doped quantum memory systems.
| Host Material | Europium Isotope | Key Quantum Properties |
| Y₂SiO₅ | ¹⁵¹Eu³⁺, ¹⁵³Eu³⁺ | Excellent coherence properties, suitable ground-state energy-level structure for spin-wave storage. pageplace.de |
| Cs₂NaEuF₆ | Eu | Air-stable, strong candidate for long-duration quantum storage. mdpi.com |
| Molecular Crystals | Eu | Ultra-narrow optical linewidths, potential for high-density qubits. nih.gov |
The Atomic Frequency Comb (AFC) protocol is a leading technique for implementing quantum memory in solid-state systems. This protocol involves spectrally shaping an inhomogeneously broadened optical transition of the dopant ions into a series of sharp, regularly spaced peaks, resembling a comb.
An incoming photon is absorbed by this comb structure, and due to the periodic nature of the absorption spectrum, the quantum state of the photon is mapped onto a collective excitation of the europium ions. After a predetermined time, the ions rephrase, leading to the re-emission of the photon in its original quantum state.
Europium-doped materials are particularly well-suited for the AFC protocol. The narrow homogeneous linewidth of europium ions in hosts like Y₂SiO₅ allows for the creation of high-fidelity atomic frequency combs. This enables the storage of a large number of temporal modes in a single atomic ensemble, which is crucial for high-rate quantum communication.
The AFC protocol with spin-wave storage, where the optical excitation is transferred to a long-lived spin state, has been demonstrated in Eu³⁺:Y₂SiO₅, significantly extending the storage time. pageplace.de This combination of europium's excellent coherence properties and the power of the AFC protocol is a significant step towards the realization of practical quantum repeaters for long-distance quantum communication.
Thin Film Engineering
Thin films incorporating this compound are being explored for their potential in specialized electronic and optical devices. The ability to fabricate high-quality films and integrate them into functional systems is critical for realizing their technological promise.
Fabrication and Characterization of this compound-Based Thin Films
The creation of this compound-based thin films often involves solution-based processing or vapor deposition techniques. A notable example is the synthesis of organic-inorganic hybrid halide single crystals, such as (C4H9NH4)10EuI12, through a solution evaporation and slow cooling process. nih.gov This method involves reacting butylammonium (B8472290) iodide (BAI) and europium(II) iodide (EuI2) in an anhydrous methanol solution under an inert atmosphere. nih.gov
Characterization of these films is crucial to understanding their properties. X-ray diffraction (XRD) is used to confirm the crystal structure and crystallinity. For instance, a strong diffraction peak with a narrow full width at half maximum (FWHM) of 0.11° indicates good crystallinity in (C4H9NH4)10EuI12 crystals. nih.gov X-ray photoelectron spectroscopy (XPS) is employed to verify the oxidation state of the constituent elements, confirming that europium exists in its divalent (Eu2+) state. nih.gov
Optical properties are also a key focus. Photoluminescence studies reveal that europium-based materials can exhibit a large Stokes shift, which is advantageous for minimizing self-absorption in scintillation applications. nih.gov For example, the (C4H9NH4)10EuI12 hybrid material shows a photoluminescence excitation peak centered at 365 nm and an emission peak at 462 nm, resulting in a Stokes shift of 97 nm. nih.gov
Table 1: Deposition Parameters for Europium-Based Thin Films This table is interactive. Users can sort data by clicking on the column headers.
| Parameter | Value/Method | Compound System | Source |
|---|---|---|---|
| Deposition Technique | Solution Processing (Evaporation) | (C4H9NH4)10EuI12 | nih.gov |
| Precursors | Butylammonium iodide (BAI), Europium(II) iodide (EuI2) | (C4H9NH4)10EuI12 | nih.gov |
| Solvent | Anhydrous Methanol | (C4H9NH4)10EuI12 | nih.gov |
| Temperature Profile | Heating to 50°C, followed by cooling to 25°C at 5°C/h | (C4H9NH4)10EuI12 | nih.gov |
| Atmosphere | Inert N2 | (C4H9NH4)10EuI12 | nih.gov |
Integration into Optoelectronic Devices
This compound and related compounds are particularly promising for use in radiation detection and imaging, specifically as scintillators. Scintillators are materials that emit light when exposed to high-energy radiation, such as X-rays and gamma rays. The divalent europium ion (Eu2+) is an effective activator in scintillator materials due to its efficient and self-absorption-free d-f electron transitions. nih.gov
Hybrid materials like (C4H9NH4)10EuI12 have been demonstrated as effective X-ray scintillators. nih.gov When integrated into a detection system, these materials can achieve a high light yield, a critical performance metric for scintillators. For example, (C4H9NH4)10EuI12 crystals have shown a light yield equivalent to approximately 27,000 photons per MeV. nih.gov Furthermore, these materials exhibit a linear response to a wide range of X-ray dose rates and a low detection limit, making them suitable for high-resolution X-ray imaging. nih.gov
Europium-doped strontium iodide (SrI2:Eu) is another important scintillator material known for its high light yield and excellent energy resolution over a broad range of energies. berkeleynucleonics.comarxiv.org While not a thin film in all applications, the principles of its function are relevant. It performs well at both high and low energies, with typical energy resolutions of 3.5% FWHM for 662 keV gamma rays. berkeleynucleonics.com
Spin Filter Research (e.g., EuO on Silicon, conceptual relevance)
While research specifically on this compound for spin filtering is not widely documented, the conceptual basis for such applications can be understood from studies of related europium compounds, particularly europium chalcogenides like europium oxide (EuO) and europium sulfide (EuS). aps.orgsemanticscholar.orgaps.orgresearchgate.net These materials are ferromagnetic semiconductors, a class of materials that can generate a highly spin-polarized current, which is essential for spintronic devices.
The spin-filtering effect arises from the exchange splitting of the material's conduction band below its ferromagnetic transition temperature. aps.org This splitting creates different energy barrier heights for electrons with spin-up versus spin-down orientations. Consequently, when an unpolarized current attempts to tunnel through a thin film of such a material, one spin orientation is preferentially transmitted, resulting in a highly spin-polarized current. aps.org Experiments with metal-EuS-metal tunnel junctions have demonstrated spin polarization values as high as 85%. aps.org Similarly, studies on EuO have shown its potential to act as a near-perfect spin filter, with theoretical total spin polarization (P=100%). This body of research on europium chalcogenides provides a strong conceptual framework for investigating the potential of this compound thin films in spintronic applications. aps.orgarxiv.org
Chemical Separations and Purification
The unique ability of europium to be reduced from the typical lanthanide trivalent state (Eu3+) to a stable divalent state (Eu2+) forms the basis for its selective separation from other rare-earth elements. tandfonline.comresearchgate.net This property is a significant advantage, as the trivalent lanthanides are notoriously difficult to separate from one another due to their similar ionic radii and chemical properties. researchgate.net
Selective Separation of Europium over Other Lanthanides/Actinides
The separation of europium from other trivalent lanthanides and actinides can be achieved by exploiting the change in chemical properties upon its reduction to Eu2+. The ionic radius of Eu2+ (e.g., 1.25 Å) is more akin to that of alkaline earth metals like Sr2+ (1.26 Å) than to its trivalent lanthanide counterparts. researchgate.net This difference in size and charge leads to significantly different affinities for various chemical extractants and ion-exchange resins. tandfonline.comresearchgate.net
One common method involves the chemical or electrochemical reduction of Eu3+ to Eu2+ in an aqueous solution. tandfonline.comgoogle.com Following reduction, a separation technique like solvent extraction or ion-exchange chromatography is applied. For example, after electro-reduction in a hydrochloric acid medium, Eu2+ shows a much lower affinity for a resin impregnated with bis(2-ethylhexyl)phosphoric acid (HDEHP) compared to trivalent rare earths like lanthanum, cerium, and samarium. tandfonline.comresearchgate.net This allows the Eu2+ to pass through the column readily while the trivalent ions are retained, enabling the collection of high-purity europium (greater than 99.8%). tandfonline.comresearchgate.net
Table 2: Europium Separation Efficiency This table is interactive. Users can sort data by clicking on the column headers.
| Separation Method | Key Reagents/Materials | Achieved Purity | Target Separated From | Source |
|---|---|---|---|---|
| Electro-reduction & Ion Exchange | Glassy carbon cathode, HDEHP impregnated resin | > 99.8% | La, Ce, Sm, Gd, Er, Yb | tandfonline.comresearchgate.net |
| Solvent Extraction | Zinc amalgam (reductant), Aliquat 336 nitrate (B79036) (extractant) | Efficient separation | Samarium (Sm3+) | rsc.org |
| Extraction Chromatography | n-Pr-BTP/XAD-7 resin | Good separation factors | Americium (Am3+) | oecd-nea.org |
Ligand Design for Enhanced Separation Efficiency
The efficiency and selectivity of europium separation can be further enhanced through the strategic design of ligands. Ligands are molecules that bind to metal ions, and their structure can be tailored to preferentially complex with either Eu2+ or other trivalent lanthanides/actinides.
For separations involving trivalent ions, such as separating europium(III) from americium(III), multidentate ligands based on diglycolamide (DGA) have shown significant promise. acs.org By modifying the structure of these ligands, for instance by introducing ethyl or isopropyl groups on central nitrogen atoms, the distribution ratios of the metal ions during solvent extraction can be greatly increased. acs.org This structural optimization can also enhance the separation factor between Eu(III) and Am(III). acs.org
In another approach, a "tug of war" strategy employs two different ligands simultaneously—one hydrophilic and one lipophilic—with opposing selectivity for lanthanides. nih.gov For example, a water-soluble bis-lactam-1,10-phenanthroline ligand with an affinity for light lanthanides can be paired with an oil-soluble diglycolamide that selectively binds heavy lanthanides. nih.gov This synergistic system can lead to magnified separation factors for adjacent lanthanides. Furthermore, ligands based on the 1,10-phenanthroline framework have shown promise for selectively separating trivalent actinides like americium from lanthanides like europium under highly acidic conditions. nih.govbohrium.com Density functional theory (DFT) calculations can aid in this process by predicting the bonding characteristics and thermodynamic stability of the metal-ligand complexes, guiding the design of more effective separation agents. acs.orgnih.gov
Doping for Enhanced Material Stability and Performance
The introduction of this compound as a dopant in advanced materials has garnered significant attention for its ability to enhance stability and performance, particularly within the domain of photovoltaics. By strategically incorporating europium ions into host material lattices, researchers can mitigate intrinsic instability issues and improve crucial electrical properties.
Suppression of Ion Migration in Perovskite Photovoltaics
A primary challenge hindering the commercialization of lead halide perovskite solar cells is their long-term operational instability. perovskite-info.com A major contributor to this instability is the migration of ions, typically halide ions, within the perovskite's active layer, which leads to performance degradation under operational conditions of electric fields, light, and heat. perovskite-info.com This ion migration is responsible for anomalies such as current-voltage hysteresis and reduced efficiency. perovskite-info.com
Recent research has demonstrated that doping the perovskite structure with specific elements can effectively suppress this detrimental ion migration. perovskite-info.com Specifically, introducing lanthanides such as europium (Eu) at the B-site of the ABX₃ perovskite structure has proven to be an effective strategy. perovskite-info.com The substitution of lead (Pb²⁺) with divalent europium (Eu²⁺) is particularly suitable due to their comparable ionic radii (119 pm for Pb²⁺ vs. 117 pm for Eu²⁺). nih.gov
The mechanism behind this stabilization involves strengthening the interactions between atoms within the perovskite lattice. This enhanced bonding reduces the structural movement and minimizes the migration of ions. perovskite-info.com By suppressing ion migration, the internal field screening effect—a dominant factor in initial efficiency loss—is minimized, leading to significantly improved long-term stability of perovskite solar cells and other optoelectronic devices. perovskite-info.comnih.gov For instance, in one study, perovskite devices doped with 0.04% of EuI₂ maintained almost 90% of their initial power conversion efficiency (PCE) after 288 hours, whereas undoped devices experienced a PCE decrease of nearly 48.05% over the same period. nih.gov
Improvement of Carrier Mobility
Doping with this compound can lead to an increase in the grain size of the perovskite thin film. nih.gov For example, a doping concentration of 0.04 wt% of EuI₂ resulted in a perovskite grain size noticeably larger than that of the pristine, undoped film. nih.gov This is significant because larger crystal grains are beneficial for charge transport, which in turn improves device performance. The improved crystallinity and film uniformity are key prerequisites for achieving high-performance and stable perovskite solar cells. nih.gov
The enhancement in film quality and carrier transport properties translates directly into improved photovoltaic performance. In studies involving EuI₂ doping, both the fill factor (FF) and the short-circuit current density (Jsc) improved, leading to a substantial increase in the average power conversion efficiency (PCE) from 13.3% in pristine devices to 16.7% in doped devices. nih.gov While very high carrier mobility does not always lead to better performance, an optimal mobility value, influenced by factors like layer thickness and doping concentration, can reduce carrier recombination rates and enhance carrier concentration, thus improving the cell's performance. iphy.ac.cnresearchgate.net
Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without this compound (EuI₂) Doping Data obtained from 200 devices of different batches.
| Dopant Concentration | Average PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| Pristine (0%) | 13.3 | 20.8 | 1.02 | 62.5 |
| 0.04 wt% EuI₂ | 16.7 | 22.1 | 1.05 | 71.7 |
Integration into Advanced Composite Materials (e.g., Glass Ceramics)
This compound and related europium compounds are being integrated into advanced composite materials to create functional devices with unique properties, particularly for applications in radiation detection and imaging. These composites often take the form of scintillators, which emit light upon absorbing ionizing radiation.
One area of development is in solution-processed organic-inorganic hybrid halide single crystals. For example, the compound (C₄H₉NH₄)₁₀EuI₁₂ (BA₁₀EuI₁₂) has been crystallized for use as a sensitive X-ray scintillator. nih.gov In this composite material, the photoactive [EuI₆]⁴⁻ octahedra are isolated by organic cations, which results in a high photoluminescence quantum yield of 72.5%. nih.gov This material can be incorporated into a polystyrene (PS) composite film to act as a scintillation screen for X-ray imaging, demonstrating a spatial resolution of 8.95 lp mm⁻¹. nih.gov
In the realm of glass-ceramics, which are materials with both glassy and crystalline phases, europium-doped compounds are utilized for their scintillation properties. researchgate.netmdpi.com For instance, europium-doped strontium iodide (SrI₂(Eu)) single crystals exhibit excellent scintillation efficiency and have been shown to achieve an energy resolution of 2.7% at 662 keV, which is advantageous for gamma-ray spectroscopy. researchgate.net The integration of such lanthanide metal halides into composite structures like transparent ceramics is an active area of research aimed at developing sensitive and efficient radiation detectors. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Europium Iodide Architectures and Coordination Environments
The exploration of novel this compound architectures is a burgeoning area of research, driven by the quest for new materials with unique photoluminescent, magnetic, and electronic properties. Scientists are moving beyond simple binary europium iodides to synthesize complex structures with diverse coordination environments. A notable example is the synthesis of the first europium(II) hydride oxide iodide, Eu₅H₂O₂I₄. mdpi.comnih.gov This compound features a complex orthorhombic crystal structure where anion-centered tetrahedra, [HEu₄]⁷⁺ and [OEu₄]⁶⁺, act as fundamental building blocks. nih.govresearchgate.net These tetrahedra are interconnected through common edges, forming infinite ribbons. nih.gov
The coordination polyhedra of the Eu²⁺ cations in Eu₅H₂O₂I₄ are intricate. One crystallographically distinct Eu²⁺ cation is surrounded by four hydride and four iodide anions, creating a distorted square antiprism. mdpi.com Another Eu²⁺ site is coordinated by four iodide anions and two oxide anions. mdpi.com This complex coordination environment directly influences the material's properties, leading to blue-green luminescence, a shorter emission wavelength than typically observed for Eu²⁺ in hydride derivatives. mdpi.comnih.gov
The coordination chemistry of europium, which can exist in both +2 and +3 oxidation states, allows for a wide variety of structural possibilities. rsc.org The design of ligands plays a crucial role in dictating the final architecture. For instance, in coordination polymers, the angularity of N-donor ligands can favor the formation of discrete dimeric subunits, while linear ligands can lead to one-dimensional chain structures. nih.gov In the case of a europium(III) complex with a pyridoxal-semicarbazone ligand, a nine-coordinated structure is formed, involving two ligand molecules in different protonation states, a nitrate (B79036) ion, and a water molecule. mdpi.com Researchers are also investigating the creation of three-dimensional coordination polymers using building blocks like quinoline-2,4-dicarboxylate with lanthanide ions, including europium. nih.gov The synthesis temperature has been shown to impact the resulting crystal structures and coordination environments of these materials. nih.gov
Deeper Understanding of Structure-Property Relationships through Advanced Characterization
A deeper understanding of the relationship between the structure and properties of this compound compounds is being achieved through the application of advanced characterization techniques. These methods allow for detailed investigation of crystalline structure, chemical composition, and electronic structure, which are then correlated with functional properties like luminescence and photoactivity.
For instance, in the study of europium-doped titanium dioxide (Eu:TiO₂) thin films, a suite of techniques including field emission scanning electron microscopy, X-ray diffraction, and X-ray photoelectron spectroscopy were used to characterize the surface morphology, crystalline structure, and chemical composition. researchgate.net These structural and chemical analyses were then directly linked to the material's optical properties, investigated by UV-VIS-NIR spectroscopy, spectroscopic ellipsometry, and photoluminescence. researchgate.net This comprehensive approach revealed that Eu doping causes a blue-shift in the absorption edge and that post-deposition thermal treatments lead to strong photoluminescence corresponding to the transitions of Eu³⁺ ions. researchgate.net
High-resolution optical spectroscopy is another powerful tool for probing the electronic structure of europium ions in different chemical environments. By acquiring detailed absorption, luminescence excitation, and luminescence spectra, researchers can gain insights into the crystal field splitting of europium's electronic states. researchgate.net A method combining Boltzmann distribution with population analysis of high-quality spectral data allows for the determination of the electronic structure of the thermal ground and emitting states of europium(III) complexes in solution. researchgate.net This level of detailed electronic structure analysis is a crucial step toward correlating optical spectra with the precise chemical structure in solution. researchgate.net
The following table summarizes some advanced characterization techniques and the properties they help to elucidate in this compound and related compounds.
| Characterization Technique | Information Obtained | Related Properties |
| Single-Crystal X-ray Diffraction | Precise atomic positions, bond lengths, bond angles, crystal system. mdpi.comnih.gov | Luminescence, magnetic ordering. mdpi.comnih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements. researchgate.net | Optical absorption, photoluminescence efficiency. researchgate.net |
| High-Resolution Optical Spectroscopy | Detailed electronic transitions, crystal field splitting. researchgate.net | Luminescence color and intensity. researchgate.net |
| Field Emission Scanning Electron Microscopy (FESEM) | Surface morphology, nanoparticle size and distribution. researchgate.net | Photoactivity, light scattering. researchgate.net |
| Spectroscopic Ellipsometry | Refractive index, extinction coefficient, film thickness. researchgate.net | Transmittance, anti-reflective properties. researchgate.net |
Computational Design and Prediction of New this compound Materials
Computational methods are increasingly being employed to accelerate the discovery and design of new this compound materials with targeted properties. Techniques like density functional theory (DFT) are proving invaluable for predicting the stability and electronic structure of novel compounds before their experimental synthesis. chemrxiv.orgmit.edu This computational-first approach helps to guide synthetic efforts toward the most promising candidates for applications such as quantum memory. chemrxiv.org
One significant challenge in the synthesis of this compound compounds is the stability of the trivalent state, as EuI₃ is not experimentally realized, with hydrated phases decomposing to EuI₂. chemrxiv.org Computational studies have corroborated this, showing a high formation enthalpy for EuI₃ compared to EuI₂. chemrxiv.org Despite this, DFT calculations have been used to predict the stability of theoretical ternary europium(III) iodide structures like Cs₃Eu₂I₉ and Na₃EuI₆, although their synthesis remains a challenge. chemrxiv.org The accuracy of these predictions is highly dependent on the computational methodology, particularly in how the 4f electrons of europium are treated. chemrxiv.org Researchers have developed DFT procedures that can reliably reproduce known phase diagrams and accurately predict the stability of new europium compounds. chemrxiv.org
The broader field of computational materials design leverages a combination of quantum mechanical simulations, machine learning, thermodynamics, and statistical physics to predict material properties with high accuracy. mpie.de These methods are not only used to predict stable crystal structures but also to understand and predict the properties of more complex systems like superconducting hydrides under high pressure, which includes studies on europium polyhydrides. arxiv.org By analyzing computational databases, researchers can identify promising chemical spaces for the discovery of new functional materials. chemrxiv.org For example, computational analysis has pointed towards phosphates and iodates as fertile ground for the next generation of stoichiometric europium-based quantum memory systems. chemrxiv.org
Development of Multifunctional this compound-Based Composites
The development of multifunctional composites incorporating this compound or its complexes is a promising strategy for creating advanced materials with tunable and combined properties. By embedding europium compounds into polymer or glass matrices, researchers can harness the unique luminescent and responsive characteristics of the europium ions within a processable and robust material.
A compelling example is the creation of thermosensitive luminescent materials based on polylactide (PLA) doped with an amorphous europium(III) complex. mdpi.com These composite films are virtually transparent in the visible and IR ranges and exhibit the characteristic luminescence of the Eu³⁺ ion. mdpi.com Crucially, the luminescence lifetime of the europium complex is sensitive to temperature, allowing the composite to function as a luminescent thermometer in the physiological range of 303–353 K. mdpi.com The material demonstrates high relative sensitivity, making it suitable for applications in remote temperature sensing. mdpi.com Furthermore, the compatibility of these composites with 3D-printing technologies opens up possibilities for creating custom-shaped thermosensors. mdpi.com
Research into europium-containing biomaterials has also highlighted the potential for multifunctional composites in the biomedical field. nih.gov Doping various biomaterials with europium ions or europium-containing compounds has been shown to impart osteogenic, angiogenic, neuritogenic, and antibacterial properties. nih.gov While not specifically focused on this compound, this research demonstrates the principle of creating multifunctional materials by incorporating europium into a host matrix. The development of this compound-based composites for applications like radiation detection (scintillators) is another active area, where the high light yield and fast decay times of certain europium-activated iodides are combined with solution-processable host materials to create sensitive and low-cost X-ray detectors. semanticscholar.org
Sustainable Synthesis Routes and Materials Processing
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of this compound and other lanthanide halides. Traditional synthesis routes can be energy-intensive and may require harsh conditions or produce significant waste. Consequently, researchers are exploring alternative approaches like mechanochemistry and improved anhydrous preparation methods.
Mechanochemical synthesis offers a fast, solvent-free, and high-yielding route to f-block metal iodides, including europium(II) iodide. mdpi.com This solid-state method involves the mixing of europium metal with an excess of iodine in an oscillating ball mill. mdpi.com The reaction proceeds to completion in under 90 minutes, and the excess iodine can be easily removed under vacuum, yielding EuI₂ as a fine powder in essentially quantitative yields. mdpi.com This process is significantly more efficient and environmentally friendly than many traditional solution-based methods, providing a practical pathway to a valuable starting material for further chemical synthesis. mdpi.com
Another area of focus is the efficient production of high-purity anhydrous EuI₂, which is a critical precursor for novel Eu²⁺-doped halide scintillators used in radiation detection. researchgate.net The dehydration of this compound hydrates can be problematic, often leading to hydrolysis. The ammonium-iodide route has been investigated as a more effective method. researchgate.net In this process, heating a mixture of hydrated this compound with ammonium (B1175870) iodide effectively restrains the hydrolysis of EuI₂ by forming an intermediate, NH₄Eu₂I₅. researchgate.net This method has been successfully used to prepare anhydrous EuI₂ with a purity of 99.95 wt.%. researchgate.net
The table below compares these synthesis routes for this compound.
| Synthesis Route | Description | Advantages |
| Mechanochemistry | Solid-state reaction of Eu metal and I₂ in a ball mill. mdpi.com | Fast, solvent-free, high yield, simple work-up. mdpi.com |
| Ammonium-Iodide Route | Dehydration of this compound hydrate (B1144303) in the presence of NH₄I. researchgate.net | Restrains hydrolysis, produces high-purity anhydrous product. researchgate.net |
| Traditional Methods | Often involve reactions in solution or high-temperature reactions from oxides. | Well-established, but can be less efficient and generate more waste. |
Unexplored Applications in Emerging Technologies
The unique electronic and optical properties of europium and its compounds, including this compound, position them as key materials for a range of emerging technologies. While current applications in lighting and displays are well-established, future research is directed towards harnessing their potential in quantum computing, advanced permanent magnets, and next-generation scintillators. aemree.com
In the realm of quantum computing, scientists are investigating the use of europium ions for quantum memory storage. chemrxiv.orgaemree.com The long nuclear spin coherence times and shielded 4f electron optical transitions of Eu³⁺ provide a reliable platform for storing quantum information. chemrxiv.org Stoichiometric europium compounds are particularly promising for creating dense, optically addressable quantum memories. chemrxiv.org The challenge lies in identifying and synthesizing materials with ultra-narrow inhomogeneous linewidths, a search that is being guided by computational predictions. chemrxiv.org
Europium is also being explored for use in high-performance permanent magnets, which are critical components in electric vehicle motors and wind turbine generators. aemree.com The development of new europium-based magnetic materials could lead to more powerful and efficient motors and generators, contributing to advancements in clean energy technologies.
Furthermore, the field of radiation detection continues to benefit from innovations in this compound-based scintillators. Materials like europium-doped strontium iodide (SrI₂:Eu) exhibit exceptionally high scintillation light yields and excellent energy resolution, making them superior to many conventional scintillators. researchgate.net Recent research into solution-processed hybrid organic-inorganic europium(II) iodide scintillators has demonstrated high light yields, low detection limits for X-rays, and short decay times. semanticscholar.org This makes them promising for real-time dynamic imaging and computed tomography applications, potentially reducing radiation dosage in medical diagnostics. semanticscholar.org
Other potential applications extend to advanced lighting solutions, such as next-generation OLED and laser lighting systems, and enhancing security through anti-counterfeiting technologies that utilize the unique fluorescence of europium compounds under UV light. aemree.com
Q & A
Q. How can researchers verify the stability of europium(II) iodide (EuI₂) versus europium(III) iodide (EuI₃) under synthetic conditions?
EuI₂ is well-documented as a stable compound with olive-green crystalline structure and solubility in water , whereas EuI₃’s existence is debated due to europium’s strong tendency to reduce iodide (I⁻) to iodine (I₂) under standard conditions . To resolve this, researchers should:
- Conduct synthesis in rigorously anhydrous, oxygen-free environments (e.g., argon gloveboxes) to prevent oxidation.
- Use X-ray diffraction (XRD) to confirm crystal structure and X-ray photoelectron spectroscopy (XPS) to verify oxidation states .
- Monitor reaction kinetics via thermogravimetric analysis (TGA) to detect decomposition pathways .
Q. What methodologies ensure high-purity EuI₂ synthesis for reproducible optical studies?
EuI₂ purity (>99.99%) is critical for luminescence applications. Key steps include:
- Starting with ultra-pure europium metal (99.99%) and anhydrous HI in sealed quartz ampoules under vacuum .
- Post-synthesis purification via sublimation at 580°C (melting point) to remove impurities like EuO or unreacted iodine .
- Validate purity using inductively coupled plasma mass spectrometry (ICP-MS) and trace oxygen/nitrogen analysis .
Q. How does europium iodide’s hygroscopicity impact experimental design?
EuI₂ reacts violently with water, releasing HI gas . Researchers must:
- Store samples in argon-filled, airtight containers at room temperature .
- Use Schlenk lines or gloveboxes for handling.
- Pre-dry solvents (e.g., THF, ethanol) over molecular sieves to avoid hydrolysis during ligand-exchange reactions .
Advanced Research Questions
Q. What contradictions exist in reported magnetic properties of EuI₂, and how can they be resolved?
EuI₂ exhibits paramagnetism due to europium’s +2 oxidation state (4f⁷ configuration), but literature reports vary in magnetic susceptibility (χ ≈ +26,000 × 10⁻⁶ cm³/mol) . Discrepancies arise from:
Q. How can europium-doped strontium iodide (SrI₂:Eu²⁺) scintillators be optimized for radiation detection?
SrI₂:Eu²⁺ crystals require precise Eu²⁺ doping (2.5 atom%) to balance light yield and afterglow . Strategies include:
Q. What computational methods predict the electronic structure of EuI₂ for optoelectronic applications?
Density functional theory (DFT) with Hubbard U corrections (e.g., U = 6–8 eV for Eu 4f orbitals) accurately models EuI₂’s bandgap (~3.5 eV) and excitonic behavior . Validate predictions via:
- UV-Vis-NIR spectroscopy to compare experimental absorption edges.
- Photoluminescence (PL) mapping to identify defect states from iodide vacancies .
Methodological Considerations
Q. How should researchers address contradictory data on this compound’s thermal stability?
Reported decomposition temperatures for EuI₂ vary (500–600°C) due to:
- Differences in sample purity and atmospheric conditions (e.g., trace O₂ accelerates degradation) .
- Recommended approach: Perform simultaneous TGA-DSC under inert gas to track mass loss and phase transitions .
Q. What protocols ensure reliable data collection in this compound reactivity studies?
- Use in situ Raman spectroscopy to monitor Eu-I bond vibrations during reactions with halogens or acids .
- For aqueous reactivity (e.g., dissolution in H₂SO₄), employ closed-cell FTIR to detect gaseous byproducts like H₂ .
Data Management & Reproducibility
Q. How can researchers standardize data reporting for this compound studies?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
Q. What statistical methods resolve inconsistencies in this compound’s reported properties?
Apply multivariate regression to isolate variables (e.g., purity, synthesis method) affecting properties like luminescence efficiency. Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
